molecular formula C9H16O2S2 B023776 6-(1,2-Dithiolan-3-yl)hexanoic acid CAS No. 5616-71-7

6-(1,2-Dithiolan-3-yl)hexanoic acid

Cat. No.: B023776
CAS No.: 5616-71-7
M. Wt: 220.4 g/mol
InChI Key: VBTNABAOJVZGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2-Dithiolan-3-yl)hexanoic acid (CAS 5616-71-7) is a biochemical research compound featuring a 1,2-dithiolane ring tethered to a hexanoic acid chain. This structure is of significant interest in the study of organosulfur compounds and their redox properties, drawing parallels to the essential cofactor α-lipoic acid . The molecule's core is a pentatomic, non-aromatic 1,2-dithiolane ring, which contains a disulfide bond critical for its potential antioxidant activity . Researchers value this compound for investigating the structure-activity relationships of dithiolane-based antioxidants. The redox pair between its cyclic (disulfide) and reduced (dithiol) forms is a key model system for studying mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) for neutralizing reactive oxygen and nitrogen species . Its extended carbon chain, compared to native lipoic acid, may influence properties such as lipid solubility and cellular uptake, making it a valuable tool for metabolic and bioavailability studies. This compound is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dithiolan-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTNABAOJVZGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627010
Record name 6-(1,2-Dithiolan-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-71-7
Record name 6-(1,2-Dithiolan-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzyme Cofactor Function of 6 1,2 Dithiolan 3 Yl Hexanoic Acid in Metabolic Complexes

Pyruvate (B1213749) Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of cellular respiration, linking the glycolytic pathway to the citric acid cycle (Krebs cycle). wikipedia.orgnih.gov This complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the citric acid cycle. wikipedia.orgnih.govtaylorandfrancis.com The PDC is a large, multi-enzyme complex composed of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3). nih.govtaylorandfrancis.com

6-(1,2-Dithiolan-3-yl)hexanoic acid is covalently bound to the E2 component, where it plays a central role in the catalytic mechanism. The lipoamide (B1675559) arm of E2 receives the hydroxyethyl (B10761427) group from the thiamine (B1217682) pyrophosphate (TPP) cofactor of E1. The dithiolane ring is reduced, and the acetyl group is transferred to one of the sulfur atoms, forming an acetyl-thioester. This acetyl group is then transferred to Coenzyme A (CoA) to form acetyl-CoA. The now reduced dihydrolipoamide (B1198117) arm swings to the active site of the E3 component, where it is re-oxidized by a flavin adenine (B156593) dinucleotide (FAD) dependent reaction, preparing it for another catalytic cycle.

Table 1: Components and Cofactors of the Pyruvate Dehydrogenase Complex

Enzyme ComponentGene (Human)CofactorFunction
Pyruvate Dehydrogenase (E1)PDHA1, PDHBThiamine Pyrophosphate (TPP)Decarboxylates pyruvate
Dihydrolipoyl Transacetylase (E2)DLATThis compound, Coenzyme ATransfers the acetyl group to CoA
Dihydrolipoyl Dehydrogenase (E3)DLDFlavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide (NAD+)Reoxidizes the reduced lipoamide

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KDC/OGDH)

The Alpha-Ketoglutarate Dehydrogenase Complex (KDC), also known as the Oxoglutarate Dehydrogenase Complex (OGDH), is another critical multi-enzyme complex in the citric acid cycle. wikipedia.org It catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA, a key step in the cycle that also generates NADH. wikipedia.orgnih.govmedlink.com Structurally and functionally, the KDC is homologous to the PDC, consisting of three analogous enzymes: Oxoglutarate Dehydrogenase (E1o), Dihydrolipoyl Succinyltransferase (E2o), and Dihydrolipoyl Dehydrogenase (E3). wikipedia.org

Similar to its role in the PDC, this compound is covalently attached to the E2o subunit, dihydrolipoyl succinyltransferase. wikipedia.org It acts as a carrier for the succinyl group, transferring it from the TPP cofactor of E1o to Coenzyme A, forming succinyl-CoA. nih.gov The reduced lipoamide is then re-oxidized by the E3 component, which is identical to the E3 component of the PDC. wikipedia.org

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is a mitochondrial enzyme complex responsible for the irreversible catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. wikipedia.orgfrontiersin.orgnih.gov This complex is a member of the same family as PDC and KDC and shares a similar structure and reaction mechanism. wikipedia.orgwikipedia.org The BCKDH complex is composed of three enzymes: a branched-chain alpha-keto acid decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). frontiersin.orgnih.gov

In the BCKDH complex, this compound is a cofactor for the E2 component, dihydrolipoyl transacylase. frontiersin.org Following the decarboxylation of the branched-chain alpha-keto acids by the E1 component, the resulting acyl group is transferred to the lipoamide arm of E2. This acyl group is then transferred to CoA, forming the respective acyl-CoA derivatives (e.g., isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA). The reduced lipoamide is subsequently re-oxidized by the E3 subunit.

Table 2: Substrates and Products of the BCKDH Complex

Branched-Chain Amino AcidCorresponding α-Keto AcidAcyl-CoA Product
Leucineα-KetoisocaproateIsovaleryl-CoA
Isoleucineα-Keto-β-methylvalerateα-Methylbutyryl-CoA
Valineα-KetoisovalerateIsobutyryl-CoA

Glycine (B1666218) Cleavage System (GCS)

The Glycine Cleavage System (GCS) is a multi-enzyme complex located on the inner mitochondrial membrane that is responsible for the major pathway of glycine degradation in vertebrates. nih.gov The GCS is composed of four proteins: the P-protein (a pyridoxal (B1214274) phosphate-dependent glycine decarboxylase), the H-protein (a lipoic acid-containing carrier protein), the T-protein (an aminomethyltransferase), and the L-protein (a dihydrolipoamide dehydrogenase). nih.gov

This compound is covalently attached to the H-protein and plays a central role in the reaction sequence. nih.gov The P-protein decarboxylates glycine, and the resulting aminomethyl group is transferred to the lipoamide of the H-protein. The T-protein then catalyzes the release of ammonia (B1221849) and the transfer of the remaining methylene (B1212753) group to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. The reduced lipoamide on the H-protein is re-oxidized by the L-protein (dihydrolipoamide dehydrogenase), which is the same E3 enzyme found in the PDC, KDC, and BCKDH complexes. nih.gov

Alpha-Oxo(keto)adipate Dehydrogenase

The alpha-oxo(keto)adipate dehydrogenase complex is another member of the alpha-ketoacid dehydrogenase family of enzymes. wikipedia.org This complex is involved in the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. wikipedia.org It catalyzes the oxidative decarboxylation of alpha-ketoadipate to glutaryl-CoA. researchgate.net

Consistent with the mechanism of other alpha-ketoacid dehydrogenase complexes, this compound serves as a cofactor for the E2 component of this complex, dihydrolipoyl-acyltransferase. It facilitates the transfer of the glutaryl group from the E1 component to Coenzyme A, forming glutaryl-CoA. The reduced lipoamide is then re-oxidized by the E3 component.

Other this compound-Dependent Enzyme Systems (e.g., Acetoin (B143602) Dehydrogenase Complex)

Beyond the well-characterized complexes, this compound is also a cofactor for other enzyme systems, such as the acetoin dehydrogenase complex. This complex is involved in the catabolism of acetoin (3-hydroxy-2-butanone), a four-carbon compound produced in some bacteria during fermentation. The acetoin dehydrogenase complex converts acetoin to acetaldehyde (B116499) and acetyl-CoA. The mechanism is analogous to that of the PDC, with this compound on the E2 subunit acting as an acyl group carrier.

Role in Mitochondrial Energy Metabolism and ATP Production

The central role of this compound in the PDC and KDC directly links it to mitochondrial energy metabolism and the production of adenosine (B11128) triphosphate (ATP). nih.govexplorationpub.com The acetyl-CoA produced by the PDC is the primary fuel for the citric acid cycle. wikipedia.orgtaylorandfrancis.com The complete oxidation of this acetyl-CoA in the citric acid cycle generates a significant amount of reducing equivalents in the form of NADH and FADH2. explorationpub.com

These reducing equivalents, including the NADH generated by the KDC, are then used by the electron transport chain to create a proton gradient across the inner mitochondrial membrane. nih.gov This proton motive force drives ATP synthase, which phosphorylates ADP to produce large quantities of ATP. nih.gov Therefore, by enabling the function of the PDC and KDC, this compound is essential for the efficient generation of cellular energy from carbohydrates. taylorandfrancis.comexplorationpub.com

Table 3: Summary of this compound-Dependent Enzyme Complexes

Enzyme ComplexAbbreviationMetabolic PathwayKey Function
Pyruvate Dehydrogenase ComplexPDCCarbohydrate MetabolismConverts pyruvate to acetyl-CoA
Alpha-Ketoglutarate Dehydrogenase ComplexKDC/OGDHCitric Acid CycleConverts α-ketoglutarate to succinyl-CoA
Branched-Chain Alpha-Keto Acid Dehydrogenase ComplexBCKDHAmino Acid CatabolismDegrades branched-chain α-keto acids
Glycine Cleavage SystemGCSAmino Acid CatabolismDegrades glycine
Alpha-Oxo(keto)adipate DehydrogenaseOADHAmino Acid CatabolismDegrades α-ketoadipate
Acetoin Dehydrogenase ComplexBacterial MetabolismDegrades acetoin

Molecular Mechanisms of 6 1,2 Dithiolan 3 Yl Hexanoic Acid Beyond Cofactor Activity

Redox Regulatory Properties

The compound 6-(1,2-dithiolan-3-yl)hexanoic acid, commonly known as alpha-lipoic acid (ALA), and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that plays a significant role in cellular redox regulation. This activity extends beyond its classical role as a cofactor for mitochondrial dehydrogenases.

Thiol/Disulfide Exchange Reactions and Redox Coupling with Dihydrolipoic Acid

The key to the redox activity of this compound lies in its five-membered dithiolane ring. This ring structure contains a disulfide bond that can be readily reduced to form two thiol (-SH) groups, resulting in the formation of dihydrolipoic acid (DHLA). This conversion is a pivotal aspect of its function, creating a redox couple with a low standard redox potential (-0.32 V), which makes DHLA a strong reducing agent. nih.gov

The interchange between the oxidized (dithiolane ring) and reduced (dithiol) forms allows this compound to participate in thiol-disulfide exchange reactions. In these reactions, a thiolate anion from DHLA can attack a disulfide bond on a protein or another molecule, leading to the formation of a new disulfide bond and the release of a new thiolate. This process is exceptionally rapid for the 1,2-dithiolane (B1197483) ring, significantly faster than for six- or seven-membered disulfide rings. nih.gov This high reactivity is attributed to the ring strain in the five-membered dithiolane structure, which is released upon ring opening during the exchange reaction. nih.gov This rapid and efficient thiol-disulfide exchange capability is fundamental to its ability to interact with and modulate the redox state of various cellular components. nih.gov

Regeneration of Endogenous Antioxidants (e.g., Glutathione (B108866), Ascorbate (B8700270), Alpha-Tocopherol)

A significant aspect of the antioxidant function of the this compound/dihydrolipoic acid redox couple is its ability to regenerate other key endogenous antioxidants. Dihydrolipoic acid is a potent reducing agent capable of restoring the antioxidant capacity of several vital molecules.

It can directly reduce the oxidized form of glutathione (GSSG) back to its reduced, active state (GSH). Furthermore, DHLA can regenerate ascorbate (vitamin C) from its oxidized form, dehydroascorbate. This, in turn, can lead to the regeneration of alpha-tocopherol (B171835) (vitamin E) from the alpha-tocopheroxyl radical. This cascading effect allows a single molecule of this compound to have a broader antioxidant impact by recycling and maintaining the levels of other critical components of the cellular antioxidant network. nih.gov

Impact on Cellular Redox Status and Thiol Reactivity of Proteins

The redox state of protein cysteine residues is a critical factor in cellular regulation and signaling. nih.gov The thiol groups of these residues are susceptible to oxidation, which can alter protein structure and function. The this compound/dihydrolipoic acid couple can directly influence the thiol/disulfide status of proteins.

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant functions, this compound actively modulates key cellular signaling pathways, particularly those involved in metabolism and stress responses.

Insulin (B600854) Signaling Cascade (e.g., Insulin Receptor, IRS-1, PI3K/Akt/PKB, GLUT4 Translocation, p38 MAPK)

This compound has been shown to positively influence the insulin signaling pathway, which is crucial for glucose homeostasis. The binding of insulin to its receptor triggers a cascade of events, starting with the phosphorylation of insulin receptor substrate-1 (IRS-1). jomes.org This, in turn, activates phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also known as protein kinase B or PKB). jomes.org Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into cells.

Research indicates that this compound can enhance glucose uptake by influencing this pathway. Some evidence suggests it may facilitate insulin receptor autophosphorylation, possibly through the oxidation of critical thiol groups on the receptor's beta-subunit. nih.gov By improving insulin sensitivity at the receptor level and downstream, it helps to promote efficient glucose utilization.

Furthermore, this compound can modulate the p38 mitogen-activated protein kinase (p38 MAPK) pathway. In the context of diabetic nephropathy, it has been shown to interfere with the transforming growth factor beta1 (TGF-β1)-p38 MAPK pathway, which is involved in the overproduction of extracellular matrix proteins like fibronectin. It has also been observed to suppress the histone-induced activation of p38 MAPK in macrophages, thereby reducing the release of inflammatory mediators.

AMP-activated protein kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, acting as a cellular energy sensor. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

This compound is a known activator of AMPK in various tissues, including skeletal muscle. nih.gov This activation can occur through the upstream kinase LKB1. Once activated, AMPK can stimulate glucose uptake and fatty acid oxidation. nih.gov The activation of AMPK by this compound provides a mechanism by which it can improve glucose metabolism and energy expenditure, independent of the insulin signaling pathway. nih.gov Studies have shown that this compound increases the phosphorylation and thus the activation of AMPK, leading to enhanced energy metabolism. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-dependent Pathway

This compound plays a significant role in cellular defense against oxidative stress through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

One of the key target genes of Nrf2 is γ-Glutamylcysteine Ligase (GCL) , the rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. By upregulating GCL, this compound enhances the cell's capacity to produce GSH, thereby bolstering its antioxidant defenses. mdpi.com This is crucial for maintaining redox homeostasis, particularly under conditions of increased oxidative stress. mdpi.com

Furthermore, the activation of the Nrf2 pathway leads to the upregulation of various other antioxidant enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, superoxide (B77818) dismutase, and glutathione S-transferases. mdpi.comnih.govnih.gov These enzymes work in concert to neutralize reactive oxygen species (ROS) and other harmful electrophiles, protecting the cell from oxidative damage. mdpi.com For instance, studies have shown that the Nrf2-mediated induction of HO-1 can suppress the expression of hypoxia-related genes, thereby mitigating oxidative stress and protecting against neurotoxicity. nih.gov The collective action of these Nrf2-dependent genes provides a robust defense mechanism against cellular damage.

The activation of the Nrf2 pathway is a critical component of the protective effects of this compound, extending its function beyond its role as a simple cofactor. This mechanism underscores its importance in maintaining cellular health and resilience against oxidative insults.

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) Activation and Mitochondrial Biogenesis

This compound influences cellular energy metabolism and mitochondrial health through the activation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis, the process by which new mitochondria are formed within a cell. nih.gov This process is essential for meeting the energy demands of the cell and for replacing damaged mitochondria.

Enhanced mitochondrial biogenesis through PGC-1α activation has several beneficial effects. It can improve cellular respiration and ATP production, meeting the energy needs of metabolically active tissues. nih.gov Furthermore, by promoting the replacement of old, dysfunctional mitochondria, it helps to reduce the production of reactive oxygen species (ROS), a major contributor to cellular oxidative stress. nih.gov Studies have demonstrated that promoting PGC-1α-dependent mitochondrial biogenesis can ameliorate cellular injury and mitochondrial abnormalities. nih.gov

The ability of this compound to activate PGC-1α and stimulate mitochondrial biogenesis highlights its role in maintaining cellular energy homeostasis and protecting against mitochondrial dysfunction. nih.govnih.gov This mechanism is particularly relevant in conditions associated with impaired mitochondrial function and increased oxidative stress.

NF-κB Signaling Pathway and Inflammatory Mediator Repression

This compound exerts anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and activates the transcription of a wide range of pro-inflammatory genes. nih.gov

The compound has been shown to inhibit the activation of NF-κB. By preventing the translocation of the NF-κB p65 subunit into the nucleus, it effectively suppresses the transcription of NF-κB target genes. nih.gov This leads to a reduction in the production of various inflammatory mediators, including cytokines and chemokines.

Specifically, the inhibition of the NF-κB pathway results in the decreased expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and Interleukin-1β (IL-1β). nih.govnih.gov It also suppresses the production of chemokines like monocyte chemotactic protein-1 (MCP-1) and CCL5, which are involved in recruiting immune cells to the site of inflammation. nih.gov Furthermore, the repression of NF-κB signaling can lead to the downregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), which facilitates the adhesion of leukocytes to endothelial cells during an inflammatory response. nih.gov

The ability of this compound to repress the NF-κB signaling pathway and the subsequent production of inflammatory mediators underscores its potent anti-inflammatory properties. This mechanism is crucial for its protective effects in various inflammatory conditions.

Sirtuin (SIRT1, SIRT3) Pathway Activation and Protein Deacetylation

This compound influences cellular processes through the activation of sirtuins, a class of NAD+-dependent protein deacetylases. Specifically, it has been shown to impact the activity of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which play crucial roles in metabolism, stress resistance, and longevity. mdpi.com

SIRT1, a nuclear sirtuin, regulates a variety of cellular functions by deacetylating key transcription factors and coactivators. mdpi.comresearchgate.net One of its important targets is Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.comresearchgate.net By deacetylating and activating PGC-1α, SIRT1 promotes the formation of new mitochondria, enhancing cellular energy metabolism. mdpi.comresearchgate.net Another key substrate of SIRT1 is the Forkhead box protein O3a (Foxo3a), a transcription factor involved in stress resistance and longevity. Deacetylation of Foxo3a by SIRT1 enhances its transcriptional activity, leading to the expression of genes involved in antioxidant defense and cell cycle control.

SIRT3, a mitochondrial sirtuin, is a key regulator of mitochondrial function. It deacetylates and activates a wide range of mitochondrial enzymes involved in fatty acid oxidation, the citric acid cycle, and oxidative phosphorylation. mdpi.com This leads to increased mitochondrial efficiency and reduced production of reactive oxygen species (ROS). Furthermore, SIRT3 can deacetylate and activate enzymes involved in antioxidant defense within the mitochondria, further protecting against oxidative stress. mdpi.com

The activation of SIRT1 and SIRT3 by this compound provides a mechanism for its beneficial effects on mitochondrial function, energy metabolism, and cellular stress resistance. This pathway highlights the compound's role in promoting cellular health and longevity through the regulation of protein acetylation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial signaling cascades involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. nih.govmdpi.com The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. nih.gov

The ERK pathway is typically associated with cell survival and proliferation. mdpi.comresearchgate.net Studies have shown that this compound can influence ERK activation, although the specific effects can be context-dependent. plos.org In some instances, it may promote ERK activation, contributing to cell survival, while in others, it may inhibit ERK signaling, which can be beneficial in certain pathological conditions like cancer. nih.gov

The JNK pathway, on the other hand, is often activated in response to cellular stress, such as oxidative stress and inflammatory cytokines. nih.govnih.gov Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the stimulus. nih.gov Research suggests that this compound can modulate JNK signaling, often leading to a reduction in stress-induced JNK activation and subsequent apoptosis. nih.gov

By influencing these MAPK pathways, this compound can exert a wide range of effects on cellular function, contributing to its protective role against various cellular stressors. The precise outcomes of MAPK modulation by this compound are complex and depend on the specific cellular environment and the nature of the stimulus.

Nitric Oxide (NO) Signaling and Endothelial NO Synthase (eNOS) Phosphorylation

This compound plays a role in cardiovascular health through its influence on nitric oxide (NO) signaling and the activity of endothelial nitric oxide synthase (eNOS). nih.gov NO is a critical signaling molecule in the vascular system, responsible for vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. nih.gov eNOS is the enzyme responsible for the production of NO in endothelial cells. nih.gov

The activity of eNOS is tightly regulated by phosphorylation at multiple sites. Phosphorylation at Serine 1177 (Ser1177) is generally associated with eNOS activation, leading to increased NO production. mdpi.com Conversely, phosphorylation at Threonine 495 (Thr495) is inhibitory, reducing eNOS activity. mdpi.com

Research has shown that this compound can promote the phosphorylation of eNOS at the activating Ser1177 site. This activation leads to an increase in NO production, which contributes to improved endothelial function and vasodilation. The mechanism often involves the activation of upstream kinases, such as Akt (protein kinase B), which directly phosphorylate eNOS at Ser1177.

Furthermore, the interaction between eNOS and caveolin-1 (B1176169), a protein found in caveolae, also regulates eNOS activity. nih.govepa.govresearchgate.net Caveolin-1 binding to eNOS keeps the enzyme in an inactive state. nih.govepa.govresearchgate.net It has been suggested that this compound may also influence this interaction, potentially by promoting the dissociation of eNOS from caveolin-1, thereby further enhancing its activity.

By promoting the phosphorylation of eNOS at its activating site and potentially modulating its interaction with caveolin-1, this compound enhances NO bioavailability, which is beneficial for maintaining vascular health.

High Mobility Group Box 1 (HMGB1) Inhibition

This compound has been shown to exert anti-inflammatory effects through the inhibition of High Mobility Group Box 1 (HMGB1). nih.gov HMGB1 is a nuclear protein that can be passively released from necrotic cells or actively secreted by immune cells in response to inflammatory stimuli. nih.gov Once in the extracellular space, HMGB1 acts as a potent pro-inflammatory cytokine, binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs) to perpetuate the inflammatory cascade. nih.gov

Extracellular HMGB1 triggers a variety of pro-inflammatory responses, including the production of cytokines and chemokines, and the recruitment of inflammatory cells. nih.gov By inhibiting the release and/or activity of HMGB1, this compound can effectively dampen the inflammatory response. nih.gov

Studies have demonstrated that inhibiting HMGB1 can lead to a reduction in the activation of downstream signaling pathways, such as the NF-κB pathway. nih.gov This, in turn, results in decreased production of pro-inflammatory mediators like IL-6. nih.gov The inhibition of HMGB1 has been shown to be protective in various inflammatory conditions, including those associated with high glucose-induced cellular damage. nih.gov

The ability of this compound to inhibit HMGB1 represents a significant mechanism by which it controls inflammation, highlighting its therapeutic potential in a range of inflammatory diseases.

Data Tables

Table 1: Research Findings on Nrf2-dependent Pathway

FindingOrganism/Cell LineKey Outcomes
Upregulation of γ-Glutamylcysteine LigaseRodent modelsIncreased glutathione (GSH) synthesis, enhanced antioxidant capacity mdpi.com
Induction of Heme Oxygenase-1 (HO-1)Human cell linesSuppression of hypoxia-related genes, neuroprotection nih.gov
Activation of Antioxidant EnzymesVariousNeutralization of ROS, protection against oxidative damage mdpi.com

Table 2: Research Findings on PGC-1α Activation and Mitochondrial Biogenesis

FindingOrganism/Cell LineKey Outcomes
Activation of PGC-1αHuman and animal modelsIncreased expression of NRF-1, NRF-2, and TFAM nih.gov
Enhanced Mitochondrial BiogenesisVariousIncreased mitochondrial mass and function, improved cellular respiration nih.gov
Reduced Oxidative StressHuman cell linesDecreased ROS production, protection against mitochondrial dysfunction nih.gov

Table 3: Research Findings on NF-κB Signaling Pathway

FindingOrganism/Cell LineKey Outcomes
Inhibition of NF-κB TranslocationHuman cell linesPrevention of p65 subunit nuclear entry, suppressed transcription of target genes nih.gov
Decreased Pro-inflammatory CytokinesHuman and animal modelsReduced expression of IL-6, TNF-α, and IL-1β nih.govnih.gov
Repression of Adhesion MoleculesHuman cell linesDownregulation of ICAM-1, reduced leukocyte adhesion nih.gov

Table 4: Research Findings on Sirtuin Pathway Activation

FindingOrganism/Cell LineKey Outcomes
Activation of SIRT1Human and animal modelsDeacetylation and activation of PGC-1α and Foxo3a mdpi.comresearchgate.net
Activation of SIRT3Human and animal modelsDeacetylation and activation of mitochondrial enzymes, reduced ROS production mdpi.com
Enhanced Mitochondrial FunctionVariousImproved energy metabolism, increased stress resistance mdpi.com

Table 5: Research Findings on MAPK Pathways

FindingOrganism/Cell LineKey Outcomes
Modulation of ERK PathwayVariousContext-dependent effects on cell survival and proliferation nih.govplos.org
Modulation of JNK PathwayVariousReduction in stress-induced JNK activation and apoptosis nih.gov
Regulation of Cellular ProcessesVariousInfluence on inflammation, cell differentiation, and apoptosis nih.govmdpi.com

Table 6: Research Findings on NO Signaling and eNOS Phosphorylation

FindingOrganism/Cell LineKey Outcomes
Phosphorylation of eNOS at Ser1177Endothelial cellsIncreased eNOS activity and NO production mdpi.com
Enhanced NO BioavailabilityVascular systemImproved endothelial function, vasodilation nih.gov
Modulation of eNOS-Caveolin-1 InteractionEndothelial cellsPotential for increased eNOS activity through dissociation from caveolin-1 nih.govepa.govresearchgate.net

Table 7: Research Findings on HMGB1 Inhibition

FindingOrganism/Cell LineKey Outcomes
Inhibition of HMGB1 Release/ActivityVariousDampened inflammatory response nih.gov
Reduced NF-κB ActivationHuman and animal modelsDecreased production of pro-inflammatory mediators like IL-6 nih.gov
Protection in Inflammatory ConditionsVariousAmelioration of high glucose-induced cellular damage nih.gov

Cyclic AMP (cAMP)/PKA Signaling Modulation

This compound, commonly known as alpha-lipoic acid (ALA), has been shown to exert significant anti-inflammatory effects through the modulation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. nih.govnih.gov Research indicates that ALA stimulates the production of cAMP by activating G-protein coupled receptors, which in turn activates adenylyl cyclases to generate cAMP from ATP. nih.gov This increase in intracellular cAMP levels subsequently activates the PKA signaling cascade. nih.gov

Activation of the PKA pathway by ALA has been linked to the inhibition of immune cell function, including the suppression of pro-inflammatory cytokine production and T cell activation. nih.govnih.gov For instance, studies have demonstrated that ALA treatment leads to increased phosphorylation of Lck, a downstream effector of PKA, and can inhibit the production of inflammatory cytokines such as IL-2 and IFN-gamma. nih.gov This inhibitory effect on cytokine production was shown to be blocked by a PKA inhibitor, confirming the mediatory role of PKA in these anti-inflammatory responses. nih.gov In vivo studies have further substantiated these findings, showing that oral administration of ALA to human subjects resulted in a significant increase in cAMP levels in peripheral blood mononuclear cells. nih.gov

Table 1: Effect of this compound on cAMP/PKA Signaling

Parameter Observation Reference
cAMP Production Stimulated via G-protein coupled receptors and adenylyl cyclases. nih.gov
PKA Signaling Activated by increased cAMP levels. nih.gov
Immune Cell Function Inhibition of T cell proliferation and activation. nih.gov
Cytokine Production Reduced secretion of IL-2 and IFN-gamma. nih.gov
In Vivo Effect Oral administration increased cAMP levels in human PBMCs. nih.gov

Direct Enzyme Activity Modulation

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC6)

Recent chemoproteomic studies have identified histone deacetylases (HDACs) as direct molecular targets of the reduced form of this compound. nih.govtum.de Specifically, the naturally occurring (R)-enantiomer of ALA has been found to inhibit a range of HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, at physiologically relevant concentrations. nih.govtum.de This inhibition leads to the hyperacetylation of HDAC substrates, such as α-tubulin and histone H4. nih.gov

The inhibitory activity of ALA shows a preference for HDAC6. researchgate.netmdpi.com The reduced form of racemic ALA, rac-dihydro-lipoic acid, has been shown to be a more potent inhibitor of HDACs than ALA itself, with an IC50 value for HDAC6 in the low micromolar range. mdpi.comscilit.com In contrast, the (S)-enantiomer of ALA has been reported to have no significant HDAC inhibitory activity. researchgate.netmdpi.com The inhibition of HDACs by (R)-ALA provides a potential molecular rationale for many of the phenotypic effects elicited by the compound, including its role in preventing stress granule formation in cells. nih.gov

Table 2: HDAC Inhibition by this compound and its Derivatives

Compound Target HDACs Key Findings Reference
(R)-6-(1,2-Dithiolan-3-yl)hexanoic acid HDAC1, 2, 3, 6, 8, 10 Stereoselective inhibition, leads to substrate hyperacetylation. nih.govtum.de
rac-dihydro-lipoic acid Preference for HDAC6 More potent inhibitor than the oxidized form. researchgate.netmdpi.comscilit.com
(S)-6-(1,2-Dithiolan-3-yl)hexanoic acid - No significant inhibitory activity reported. researchgate.netmdpi.com

Aldehyde Dehydrogenase 2 (ALDH2) Activity Enhancement

This compound has been demonstrated to enhance the activity of aldehyde dehydrogenase 2 (ALDH2), a key mitochondrial enzyme involved in detoxification and protection against oxidative stress. jst.go.jpnih.govnih.gov This enhancement of ALDH2 activity is considered a crucial mechanism for the cardioprotective effects of ALA observed in various experimental models, including myocardial ischemia-reperfusion injury and pressure overload-induced heart failure. nih.govnih.gov

The proposed mechanism involves ALA's ability to reduce a disulfide bond at the active site of ALDH2, thereby restoring its enzymatic function. nih.gov Studies have shown that pretreatment with ALA significantly up-regulates myocardial ALDH2 activity, leading to a decrease in the accumulation of toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.gov This effect has been observed both in cultured cardiomyocytes and in animal models. nih.gov Furthermore, the beneficial effects of ALA on cardiac function and remodeling in heart failure models were shown to be dependent on ALDH2, as these effects were absent in ALDH2 knockout mice. nih.gov

Table 3: Enhancement of ALDH2 Activity by this compound

Context Effect of ALA Outcome Reference
Acute Coronary Syndrome Increased ALDH2 activity in patients. Ameliorated oxidative stress. jst.go.jpnih.gov
Myocardial Ischemia-Reperfusion Up-regulated myocardial ALDH2 activity. Improved cardiac function, decreased 4-HNE and MDA. nih.gov
Pressure Overload Heart Failure Restored ALDH2 activity and expression. Attenuated cardiac hypertrophy and dysfunction. nih.gov
Formaldehyde (B43269) Metabolism Increased ALDH2 activity in the brain. Potential for accelerated formaldehyde detoxification. frontiersin.org

Glucose-6-Phosphate Dehydrogenase (G6PD) Regulation

The interaction between this compound and glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), is primarily linked to the compound's antioxidant properties and its ability to modulate the cellular redox state, particularly in conditions of G6PD deficiency. nih.govresearchgate.net G6PD is crucial for producing NADPH, which is essential for maintaining a reduced glutathione (GSH) pool and protecting cells from oxidative damage. nih.govwikipedia.org

In individuals with G6PD deficiency, who are more susceptible to oxidative stress, supplementation with ALA has been shown to up-regulate antioxidant capacity. nih.govreddit.com Studies have reported that ALA supplementation in G6PD-deficient individuals can lead to an increase in total antioxidant capacity and glutathione levels, along with a reduction in markers of lipid peroxidation and protein carbonyls. researchgate.netreddit.com While ALA does not appear to directly increase the enzymatic activity of the deficient G6PD enzyme itself, its ability to act as a potent antioxidant and to support GSH levels helps to compensate for the compromised cellular defense against oxidative insults. researchgate.netnih.gov

Table 4: Regulation of Redox Status in G6PD Deficiency by this compound

Population Effect of ALA Supplementation Key Findings Reference
G6PD-deficient adults Improved redox status. Reduced lipid peroxidation and protein carbonyls; increased GSH and total antioxidant capacity. nih.govresearchgate.net
G6PD-deficient adults Enhanced antioxidant status at rest. Did not affect redox responses to acute exhaustive exercise. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound and its reduced form, dihydrolipoic acid (DHLA), have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.org

Studies have shown that both ALA and DHLA can decrease the enzymatic activity of PTP1B. nih.gov This inhibitory action on PTP1B, along with the inhibition of another phosphatase, SHP2, has been linked to the ability of ALA and DHLA to reduce the viability and proliferation of breast cancer cells, where PTP1B is often overexpressed. nih.gov The inhibition of PTP1B by ALA and DHLA suggests a potential mechanism through which these compounds may exert beneficial effects in conditions characterized by impaired insulin signaling. nih.govnih.gov

Table 6: Inhibition of PTP1B by this compound

Compound Effect on PTP1B Associated Cellular Effect Reference
This compound (ALA) Decreased enzymatic activity Decreased viability of breast cancer cells nih.gov
Dihydrolipoic acid (DHLA) Decreased enzymatic activity Decreased viability of breast cancer cells nih.gov

Metal Chelation Properties and Redox-Active Metal Interactions

The ability of this compound, and more specifically its reduced form, to chelate metal ions is a critical aspect of its antioxidant properties. This function is primarily attributed to the two thiol groups in the dithiolane ring of its reduced form, analogous to dihydrolipoic acid (DHLA). These thiol groups can bind to transition metals, thereby reducing their capacity to participate in redox cycling and the generation of reactive oxygen species (ROS).

Research has demonstrated that DHLA can effectively chelate both iron and copper ions. chemspider.comgoogle.com Studies have shown that DHLA inhibits the oxidation of ascorbate that is mediated by iron (Fe(III)-citrate) and copper (Cu(II)(histidine)2). chemspider.com This inhibition indicates that DHLA binds to these metal ions, rendering them redox-inactive. chemspider.com The chelation of copper by DHLA has been shown to be particularly effective, with a 3:1 molar ratio of DHLA to Cu(II) resulting in complete inhibition of copper-mediated ascorbate oxidation. chemspider.com

Furthermore, DHLA has been observed to prevent copper-induced peroxidation of low-density lipoproteins (LDL). mdpi.com It achieves this by chelating Cu2+, which in turn prevents the reduction of Cu2+ to the more reactive Cu+ and subsequent lipid peroxidation. mdpi.com The stability of the copper-DHLA complex is pH-dependent, with the complex being more stable at lower pH values. mdpi.com

An important aspect of this metal chelation is its selectivity. Studies on DHLA have indicated that while it can chelate and inactivate redox-active metal ions in smaller biological complexes, it does not appear to remove these metals from the active sites of metalloenzymes. chemspider.com For instance, even at high concentrations, neither α-lipoic acid nor DHLA were found to alter the activity of copper-zinc superoxide dismutase or the iron-containing enzyme aconitase. chemspider.com This suggests a protective mechanism against metal-induced oxidative stress without disrupting the function of essential metalloenzymes. chemspider.comgoogle.com

Metal IonEffect of Dihydrolipoic Acid (DHLA)Reference
Iron (Fe³⁺)Inhibits Fe(III)-citrate-mediated ascorbate oxidation. chemspider.com
Copper (Cu²⁺)Strongly inhibits Cu(II)(histidine)₂-mediated ascorbate oxidation. chemspider.com
Copper (Cu²⁺)Prevents Cu²⁺-dependent LDL peroxidation by chelation. mdpi.com

Potential Interaction with Hydrogen Sulfide (B99878) (H₂S) Signaling

Emerging research suggests a potential link between α-lipoic acid and the hydrogen sulfide (H₂S) signaling pathway. H₂S is now recognized as a gasotransmitter, playing a role in various physiological processes.

Studies have shown that α-lipoic acid can serve as a source of H₂S. nih.gov In vitro experiments have demonstrated that α-lipoic acid can decompose, particularly in the presence of light, to produce H₂S. nih.govnih.gov This suggests a non-enzymatic pathway for H₂S generation from this dithiolane-containing fatty acid.

Furthermore, the reduced form, DHLA, has been shown to release H₂S from sulfane sulfur compounds present in tissues. nih.govnih.gov This indicates that in a biological system, this compound, upon its conversion to its reduced form, could modulate H₂S levels by interacting with endogenous sulfane sulfur pools. nih.gov

The interaction with the H₂S pathway may contribute to some of the observed therapeutic effects of α-lipoic acid. For instance, H₂S has been implicated in hepatoprotective mechanisms. fishersci.com Studies have shown that α-lipoic acid can prevent diabetes-induced liver injury by activating the hepatic sulfane sulfur/H₂S pathway. fishersci.com This effect is mediated by the upregulation of enzymes involved in H₂S production, such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

InteractionObservation with Lipoic Acid/Dihydrolipoic AcidPotential Implication for this compoundReference
H₂S Productionα-Lipoic acid can non-enzymatically produce H₂S, especially with light exposure.May act as a direct or indirect source of H₂S. nih.govnih.gov
H₂S ReleaseDihydrolipoic acid (DHLA) releases H₂S from tissue sulfane sulfur pools.Its reduced form could modulate H₂S signaling by releasing it from endogenous stores. nih.gov
H₂S Signaling Pathwayα-Lipoic acid activates the hepatic sulfane sulfur/H₂S pathway, upregulating H₂S-producing enzymes.May exert some of its biological effects through the modulation of H₂S signaling. fishersci.com

Impact on Cellular and Mitochondrial Homeostasis

Mitochondrial Function and Efficiency

Mitochondria, the powerhouses of the cell, are central to energy production and are also a primary site of reactive oxygen species (ROS) generation. ivhealth.com.au Mitochondrial dysfunction is a key factor in the aging process and various diseases. ivhealth.com.aulifeextension.com 6-(1,2-Dithiolan-3-yl)hexanoic acid directly impacts mitochondrial function by participating in metabolic reactions, protecting against oxidative damage, and influencing mitochondrial dynamics and biogenesis. lifeextension.comnih.gov

This compound is an indispensable cofactor for mitochondrial 2-ketoacid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (OGDH) complexes. nih.govivhealth.com.au These enzymes are critical for processing carbohydrates and amino acids to produce acetyl-CoA and succinyl-CoA, which are primary substrates for the tricarboxylic acid (TCA) cycle. nih.gov By ensuring the efficient operation of these enzymes, this compound is essential for providing the reducing equivalents (NADH and FADH₂) that fuel the electron transport chain (ETC). oup.com

The ETC, located in the inner mitochondrial membrane, is responsible for generating the vast majority of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Research indicates that this compound can enhance the efficiency of this process. Studies in aged rats have shown that administration of this compound can improve the activities of ETC complexes, which decline with age. oup.comresearchgate.net For instance, treatment has been found to improve the function of ETC complexes I and IV. oup.comnih.gov This restoration of enzyme activity leads to more efficient electron flow, which can decrease proton leakage and increase ATP synthesis. ivhealth.com.auoup.com In cellular models, treatment with this compound has been observed to significantly increase ATP levels, reflecting improved mitochondrial respiratory function. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Activity

Parameter Model System Treatment Observed Effect Reference
Complex I, III, IV Activity Young Rats This compound Improved function nih.gov
Complex I, IV Activity Heart Mitochondria (Old Rats) This compound Improved function nih.gov
ATP Levels SH-SY5Y-MOCK Cells 24h with this compound Significant increase nih.gov
State 4 Respiration Aged Rats This compound + L-Carnitine Significant decrease (indicating reduced proton leak) oup.com

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP production. A stable and high MMP is necessary for the proper functioning of the ETC and ATP synthase. nih.gov Cellular stress and aging can lead to a decline in MMP, impairing energy production and potentially triggering apoptosis. nih.govnih.gov

Studies have demonstrated that this compound can help maintain and restore MMP. In an in vitro model of liver steatosis, treatment with this compound restored the mitochondrial membrane potential in cells damaged by lipid accumulation to levels comparable to control cells. nih.gov Similarly, in a cellular model of Alzheimer's disease, while the disease model cells showed no change, control cells (SH-SY5Y-MOCK) treated with this compound exhibited an increase in MMP. nih.gov Furthermore, this compound was able to partially alleviate the reduction in MMP caused by the complex I inhibitor rotenone (B1679576) in these control cells. nih.gov Animal models have also suggested that this compound can increase mitochondrial membrane potential stability, thereby improving energy output. morningstar.com

Mitochondria are dynamic organelles that constantly undergo fusion (merging) and fission (division) to maintain their health, function, and quality control. nih.govyoutube.com This balance is crucial for cellular homeostasis; fusion allows for the sharing of components and the rescue of damaged mitochondria, while fission segregates damaged components for removal through mitophagy. nih.govyoutube.com This process is regulated by specific genes, with mitofusins (Mfn1 and Mfn2) controlling outer membrane fusion and dynamin-related protein 1 (Drp1) mediating fission. nih.gov

Research indicates that this compound can modulate this dynamic process. In an in vitro model of liver steatosis where cells exhibited mitochondrial fragmentation, treatment with this compound protected against this fragmentation. nih.gov This protective effect was associated with a significant shift in the expression of key regulatory genes. The treatment led to an increase in the expression of mitochondrial fusion genes (Mfn1 and Mfn2) and a concurrent decrease in the expression of the fission-related gene Drp1. nih.gov By promoting a pro-fusion state, this compound helps maintain mitochondrial integrity and function. nih.gov

Table 2: Modulation of Mitochondrial Dynamics Genes by this compound in an in vitro Steatosis Model

Gene Function Effect of Treatment Reference
Mfn1 (Mitofusin-1) Mitochondrial Fusion Increased expression nih.gov
Mfn2 (Mitofusin-2) Mitochondrial Fusion Increased expression nih.gov
Drp1 (Dynamin-related protein 1) Mitochondrial Fission Decreased expression nih.gov

Mitochondrial DNA (mtDNA) encodes essential components of the electron transport chain. hep.com.cn Unlike nuclear DNA, mtDNA is located in close proximity to the primary site of ROS production and has limited repair mechanisms, making it particularly vulnerable to oxidative damage. nih.gov Accumulation of mtDNA damage and deletions is linked to mitochondrial dysfunction, aging, and neurodegenerative diseases. nih.govresearchgate.net

This compound, through its antioxidant capabilities, offers protection to mtDNA. nih.gov Studies in rat models have shown that this compound can prevent ROS-induced mtDNA deletions. hep.com.cn For example, in a rat model where age-related mtDNA deletions were induced by iron treatment, supplementation with this compound was able to reverse the increase in mtDNA deletions in the hippocampus. researchgate.net However, some studies note a selective effect. One investigation found that while the compound protected nuclear DNA from exercise-induced oxidative stress, it did not prevent an increase in oxidative damage (specifically 8-hydroxy-2-deoxyguanosine) in the mtDNA of muscle cells following acute exercise. nih.gov This suggests that the protective effects on mtDNA may be context-dependent.

Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for meeting cellular energy demands and replacing damaged organelles. nutrifitt.com This process is regulated by a network of signaling pathways, with key players including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). nutrifitt.com

This compound has been shown to stimulate mitochondrial biogenesis. nutrifitt.comnih.gov It can activate the AMPK and PGC-1α pathways, which in turn triggers the creation of new mitochondria. nutrifitt.com A study on human subcutaneous adipocytes from overweight/obese individuals demonstrated that treatment with this compound increased mitochondrial content and mtDNA copy number. nih.gov This treatment also upregulated the expression of PR domain containing 16 (Prdm16), a key regulator of brown-like adipose features, suggesting a role in metabolic remodeling. nih.gov This enhancement of mitochondrial biogenesis is considered an indirect protective mechanism, helping to repair oxidative damage by increasing the population of healthy mitochondria. nih.gov

Cellular Glucose Homeostasis

This compound mimics insulin (B600854) action by activating key components of the insulin signaling pathway. nih.govdiabetesjournals.org The binding of insulin to its receptor normally triggers a cascade of protein phosphorylations, leading to the activation of phosphatidylinositol 3-kinase (PI3-kinase) and Akt (also known as Protein Kinase B). oregonstate.edu This signaling cascade culminates in the translocation of glucose transporters, primarily GLUT4, from intracellular vesicles to the cell membrane. oregonstate.edu This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose into muscle and adipose cells. oregonstate.edu

Research has shown that this compound can directly stimulate this pathway. In vitro studies using L6 myotubes and 3T3-L1 adipocytes have found that this compound increases glucose uptake, an effect that is abolished by wortmannin (B1684655), an inhibitor of PI3-kinase. nih.govdiabetesjournals.org This indicates that the compound's effect is dependent on PI3-kinase activity. nih.gov It has been shown to significantly increase the activity of both PI3-kinase and Akt. diabetesjournals.orgnih.gov Furthermore, this compound promotes the translocation of both GLUT1 and GLUT4 transporters to the cell surface, a mechanism similar to that of insulin. nih.govnih.gov Some evidence even suggests that it may directly bind to the insulin receptor's tyrosine kinase domain, helping to stabilize the receptor in its active form. acs.org

Table 3: Research Findings on the Impact of this compound on Cellular Glucose Homeostasis

Cellular Process Model System Key Finding Quantitative Data Reference
Insulin Signaling L6 Myotubes Increased PI 3-kinase activity 31-fold increase diabetesjournals.orgnih.gov
Insulin Signaling L6 Myotubes Increased Akt1 activity 4.9-fold increase diabetesjournals.orgnih.gov
Glucose Uptake L6 Myotubes & 3T3-L1 Adipocytes Stimulated basal and insulin-stimulated glucose uptake Comparable to insulin nih.gov
Glucose Transporter Translocation L6 Myotubes Increased GLUT1 and GLUT4 translocation to the cell surface - nih.gov
Insulin Sensitivity Type 2 Diabetes Patients (Oral) Improved insulin sensitivity 25% improvement after 4 weeks oregonstate.edu
Insulin Sensitivity Type 2 Diabetes Patients (IV) Improved insulin-stimulated glucose disposal 50% improvement compared to placebo oregonstate.edu

Enhancement of Glucose Uptake in Insulin-Responsive Cells

Research demonstrates that this compound directly enhances glucose uptake in insulin-responsive cells, such as adipocytes and muscle cells. nih.gov In cultured L6 muscle cells and 3T3-L1 adipocytes, the (R)-enantiomer of the compound was shown to rapidly increase glucose uptake, with a potency comparable to that of insulin. nih.gov This stimulation of glucose transport relies on the activation of the insulin signaling pathway. nih.gov

The mechanism involves the translocation of glucose transporters, specifically GLUT1 and GLUT4, from intracellular stores to the plasma membrane, a process similar to that initiated by insulin. nih.govdiabetesjournals.org This effect is dependent on phosphatidylinositol 3-kinase (PI 3-kinase) activity, as the inhibitor wortmannin abolishes the glucose uptake stimulated by the compound. nih.govdiabetesjournals.org

Further studies in L6 myotubes elucidated that this compound not only activates PI 3-kinase but also stimulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK). diabetesjournals.orgdntb.gov.ua Inhibition of p38 MAPK was found to significantly reduce the compound-induced glucose uptake, suggesting this pathway is also crucial for its action. diabetesjournals.orgdntb.gov.ua This indicates that the compound enhances glucose uptake through both the translocation and the activation of glucose transporters. diabetesjournals.org

Table 1: Effect of this compound on Insulin Signaling Pathway Components in L6 Myotubes

Component Fold Increase in Activity Reference
PI 3-kinase 31-fold diabetesjournals.orgdntb.gov.ua
Akt1 4.9-fold diabetesjournals.orgdntb.gov.ua
p38 MAPK (α isoform) 2.8-fold diabetesjournals.orgdntb.gov.ua

Influence on Glycolysis, Gluconeogenesis, and Pyruvate Metabolism

This compound plays a pivotal role in the metabolic pathways that govern glucose utilization and production. It functions as a crucial cofactor for the pyruvate dehydrogenase (PDH) complex, the enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. nih.govnih.gov This action promotes the entry of glucose-derived pyruvate into the Krebs cycle for energy production. nih.gov

In studies using primary cultured rat hepatocytes, the R-enantiomer of the compound was shown to significantly influence pyruvate metabolism. morelife.org It increased the rate of pyruvate oxidation, as measured by carbon dioxide production, and concurrently increased the activation state of the PDH complex. morelife.org

Simultaneously, the compound exerts an inhibitory effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate substrates. wikipedia.org In hepatocytes, it significantly decreased glucose production from pyruvate. morelife.org Research in high-fat diet-fed mice has shown that the compound downregulates key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), while upregulating glycolytic enzymes like glucokinase (GCK) and pyruvate kinase (PK). nih.govresearchgate.net This dual action shifts the metabolic balance towards glucose utilization and away from glucose production. researchgate.net

Table 2: Influence of this compound on Glucose Metabolism Pathways

Metabolic Process Effect Key Enzymes Modulated Reference
Pyruvate Oxidation Increased (~2-fold) Pyruvate Dehydrogenase (PDH) morelife.org
Gluconeogenesis Decreased (~90% at 200 µmol/L) PEPCK, G6Pase morelife.orgresearchgate.net
Glycolysis Increased GCK, HK-1, PK nih.govresearchgate.net

Regulation of Cellular Stress Responses and Proliferation

This compound modulates cellular stress responses through various mechanisms. It acts as an antioxidant, capable of scavenging a range of reactive oxygen species. nih.gov Beyond direct scavenging, it also bolsters the cell's endogenous antioxidant capacity by increasing the intracellular levels of glutathione (B108866) and ascorbate (B8700270). nih.gov

The compound's influence extends to the regulation of signaling pathways that govern stress responses and cell proliferation. oregonstate.edu For instance, in endothelial cells, it has been found to inhibit IKK-β, an enzyme that activates the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). oregonstate.edu The disulfide bond within the molecule is also involved in the redox-dependent regulation of mitochondrial dehydrogenase complexes, linking the cell's redox state to its metabolic activity. nih.govnih.gov

Metabolic Coordination of Fuels

A fundamental role of this compound is the coordination of different energy substrates. nih.govnih.gov It is an indispensable cofactor for multiple mitochondrial 2-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex, the α-ketoglutarate dehydrogenase complex, and the branched-chain ketoacid dehydrogenase complex. nih.govnih.gov These enzyme complexes are critical gateways for the oxidation of carbohydrates, fats, and amino acids, placing the compound at a central node of fuel metabolism. nih.gov

Studies in hepatocytes have demonstrated this coordinating function directly. morelife.org While enhancing the oxidation of pyruvate (a carbohydrate derivative), the compound simultaneously inhibited the oxidation of fatty acids. morelife.org This suggests a metabolic shift, prioritizing carbohydrate use over fat oxidation in the liver under certain conditions. morelife.org This regulation helps to balance fuel sources and maintain mitochondrial redox homeostasis, ensuring efficient energy production tailored to the cell's needs. nih.gov

Preclinical Research Models and in Vitro Investigations

Neuroprotective Effects in Preclinical Models

Alpha-lipoic acid has shown promise in mitigating neuronal damage across various preclinical settings, from neuropathic pain to neurodegenerative diseases.

Neuropathic Pain Models

In models of neuropathic pain, research indicates that alpha-lipoic acid can counter neuronal apoptosis and oxidative stress. Studies have shown that preventing ER stress-induced cellular dysfunction and caspase-3-dependent neuronal apoptosis may be a viable strategy for treating certain types of chronic pain. frontiersin.org Caspase-3, a key executioner in apoptosis, has been identified as a therapeutic target in bone cancer pain. frontiersin.org Furthermore, the dysregulation of inflammasomes, which leads to increased caspase-1 activity, is strongly linked to inflammatory diseases and neuropathic pain. frontiersin.org

ModelKey FindingsAssociated Mechanisms
Bone Cancer PainInhibition of caspase-3 is effective against pain.Prevention of ER stress-induced apoptosis. frontiersin.org
General Neuropathic PainDysregulation of inflammasomes and increased caspase-1 activity are implicated.Inflammatory cytokine maturation. frontiersin.org

Cerebral Ischemia Models

In the context of cerebral ischemia, or stroke, derivatives of lipoic acid have been synthesized to enhance its therapeutic potential. One such derivative, AA-9, has shown promise in in vitro models by protecting against oxidative damage. nih.gov In a rat model of middle cerebral artery occlusion (MCAO), AA-9 demonstrated significant therapeutic effects, which are thought to be due to its antioxidant and anti-inflammatory properties, potentially through the activation of PGC-1α and inhibition of NLRP3. nih.gov

ModelCompoundKey FindingsProposed Mechanisms
In vitro oxidative damage (t-BHP)AA-9 (Lipoic acid derivative)Optimal therapeutic potential.Antioxidant effects. nih.gov
Rat MCAO ischemic stroke modelAA-9 (Lipoic acid derivative)Significant therapeutic effect.Antioxidant and anti-inflammatory effects via PGC-1α activation and NLRP3 inhibition. nih.gov

Neurodegenerative Disease Models

The neuroprotective qualities of alpha-lipoic acid extend to models of several neurodegenerative diseases.

Alzheimer's Disease: Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles. mdpi.com Studies have shown that stearidonic acid (SDA), an omega-3 fatty acid, can protect hippocampal cells from Aβ-induced neurotoxicity. mdpi.com This protection is attributed to its anti-apoptotic, antioxidant, and anti-inflammatory properties. mdpi.com Specifically, SDA was found to inhibit the expression of amyloid precursor protein and regulate MAPK signaling pathways. mdpi.com In animal models, high-fat diets with an elevated omega-6 to omega-3 ratio did not worsen the outcomes of Alzheimer's disease, suggesting that dietary polyunsaturated fatty acid intake may not directly influence many neurobiological processes relevant to the disease. nih.govmdpi.com

Parkinson's Disease: Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra. dovepress.commdpi.com The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to create animal models of Parkinson's. csic.es Research has shown that linoleic acid acts as a potent neuroprotective and anti-inflammatory agent in both cell and mouse models of Parkinson's induced by 6-OHDA. csic.es Another compound, L-3-hydroxyacyl-CoA dehydrogenase II, has also demonstrated protective effects in a Parkinson's model. fiu.edu Furthermore, some bile acids, such as ursodeoxycholic acid (UDCA), have been shown to improve mitochondrial function in models of the disease. mdpi.com

Huntington's Disease and Ataxia Telangiectasia: While direct studies on 6-(1,2-Dithiolan-3-yl)hexanoic acid in Huntington's disease models were not the focus of the provided information, research into related neuroprotective mechanisms offers potential avenues for investigation. For Ataxia Telangiectasia, studies have shown that interleukin 6 (IL-6) can trigger the activation of ataxia-telangiectasia mutated (ATM), which plays a role in lung cancer metastasis. nih.gov This highlights a potential area for exploring the interplay between inflammation and neurodegeneration.

Disease ModelCompound/FactorKey FindingsMechanisms
Alzheimer's Disease (in vitro)Stearidonic Acid (SDA)Protects against Aβ-induced neurotoxicity.Anti-apoptotic, antioxidant, anti-inflammatory, inhibits APP expression, regulates MAPK signaling. mdpi.com
Alzheimer's Disease (animal)High-fat diet (high omega-6/omega-3 ratio)Did not aggravate disease outcome.Neurobiological processes may not be directly dependent on PUFA intake. nih.govmdpi.com
Parkinson's Disease (in vitro/in vivo)Linoleic AcidNeuroprotective and anti-inflammatory effects.Not specified. csic.es
Parkinson's Disease (in vivo)L-3-hydroxyacyl-CoA dehydrogenase IIProtective effects.Not specified. fiu.edu
Parkinson's Disease (in vitro/in vivo)Ursodeoxycholic acid (UDCA)Increased mitochondrial function.Not specified. mdpi.com
Ataxia Telangiectasia (related research)Interleukin 6 (IL-6)Triggers ATM activation.Involved in lung cancer metastasis. nih.gov

Cognitive Dysfunction in Aged Models

Research has explored the impact of dietary fats on cognitive function in aging. In aged animal models, a high-fat diet with an elevated omega-6 to omega-3 ratio was found to impair reference memory in wild-type animals. nih.gov However, this diet did not worsen memory in a transgenic rat model of Alzheimer's disease. nih.gov Stearidonic acid has been shown to protect against Aβ-induced oxidative stress in rat hippocampal cells, suggesting a potential role in mitigating age-related cognitive decline associated with oxidative damage. mdpi.com

Hepatoprotective Effects in Liver Steatosis Models

Alpha-lipoic acid has demonstrated significant protective effects in in vitro models of non-alcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver.

In a study using HepG2 cells to model liver steatosis, treatment with alpha-lipoic acid was shown to reduce lipotoxicity and improve mitochondrial function. nih.gov The compound helped restore mitochondrial membrane potential and influenced the expression of genes related to mitochondrial fusion and fission. nih.gov Furthermore, alpha-lipoic acid was found to ameliorate endoplasmic reticulum (ER) stress, oxidative stress, and inflammation in these cells. researchgate.net It also reduced the expression of proteins associated with the mitochondrial unfolded protein response, which is activated under cellular stress. researchgate.net Other studies have highlighted the role of mitochondrial dysfunction in NAFLD, noting that it can lead to inefficient lipid metabolism by hepatocytes. mdpi.com

ModelKey FindingsMechanisms
In vitro model of liver steatosis (HepG2 cells)Reduced lipotoxicity, improved mitochondrial function, restored mitochondrial membrane potential. nih.govIncreased expression of mitochondrial fusion genes, decreased expression of mitochondrial fission genes. nih.gov
In vitro model of NAFLD (HepG2 cells)Ameliorated ER stress, oxidative stress, and inflammation.Reduced expression of UPRmt-related proteins (HSP90, HSP60), decreased ER stress markers (IRE1α, CHOP, BIP, BAX). researchgate.net

Cardioprotective Effects in Cardiovascular Disorder Models

The cardiovascular benefits of certain fatty acids have been a subject of extensive research. While direct studies on this compound were not the primary focus, the broader context of fatty acids and heart health provides valuable insights.

Omega-3 polyunsaturated fatty acids (PUFAs), such as those found in fish oil, have been shown to have a variety of cardioprotective effects, including anti-arrhythmic, anti-thrombotic, and anti-inflammatory properties. semanticscholar.org They can also help lower plasma triglycerides and blood pressure. semanticscholar.org However, the effects of omega-6 PUFAs on cardiovascular risk are more controversial. nih.gov Some studies suggest that a high intake of omega-6 PUFAs, leading to an imbalanced omega-6 to omega-3 ratio, could have pro-inflammatory effects that may negatively impact cardiovascular health. mdpi.com A meta-analysis of randomized controlled trials found no significant effect of omega-6 PUFA supplementation on the risk of cardiovascular disease morbidity and mortality. nih.gov

Immunomodulatory Properties in Inflammatory Models (e.g., Acute Pancreatitis, Arthritis, Sepsis, Asthma)

The immunomodulatory potential of this compound and its closely related analogue, alpha-lipoic acid (ALA), has been explored in various preclinical models of inflammatory diseases. These studies highlight the compound's ability to modulate immune responses and mitigate inflammatory damage.

In the context of autoimmune diseases, research on ALA provides significant insights. Studies in experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, have shown that ALA can suppress the infiltration of inflammatory cells into the central nervous system. nih.gov Specifically, ALA has been observed to reduce the numbers of Th1 and Th17 cells, which are key drivers of autoimmune inflammation, while increasing the population of regulatory T cells (Tregs) in the spleen of EAE mice. nih.gov This suggests a shift towards an anti-inflammatory and regulatory immune environment. Furthermore, ALA has been shown to inhibit the migration of T cells in response to chemokines, a critical step in the development of atherosclerotic plaques. researchgate.net

The potential benefits of related compounds have also been investigated in models of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation. mdpi.com Omega-3 polyunsaturated fatty acids, which share anti-inflammatory mechanisms, have been shown to reduce the risk of developing RA and to decrease the number of recruited lymphocytes and monocytes. nih.govnih.gov Studies on RA patients have indicated that supplementation with these fatty acids can lead to improvements in clinical assessments of pain and a reduction in the use of anti-rheumatic medications. nih.gov While direct studies on this compound in RA are limited, the known anti-inflammatory and immunomodulatory effects of similar compounds suggest its potential as a therapeutic agent. For instance, some natural compounds have been shown to downregulate pro-inflammatory cytokines like TNF-α and IL-1β, which are key targets in RA therapy. researchgate.net

In models of asthma, a chronic inflammatory disease of the airways, the focus has been on the roles of different T-helper cell subsets and associated cytokines. nih.govmdpi.com Allergic asthma is often characterized by a Th2-driven inflammatory response, leading to eosinophil infiltration and airway hyperresponsiveness. nih.gov Research on acetyl-CoA carboxylase (ACC) inhibitors, which can influence T-cell differentiation, has shown a reduction in Th1, Th2, and Th17 cells in the lungs and spleen of asthmatic mice, along with decreased levels of key inflammatory cytokines like IFN-γ, IL-4, and IL-17A. nih.gov Additionally, supplementation with long-chain n-3 polyunsaturated fatty acids has been demonstrated to attenuate hyperpnoea-induced bronchoconstriction and markers of airway inflammation in adults with asthma. researchgate.net

While specific data on this compound in sepsis models is not extensively available, the known anti-inflammatory properties of ALA are relevant. ALA has been shown to suppress inflammatory pathways, which are central to the pathophysiology of sepsis. researchgate.net

Table 1: Immunomodulatory Effects of Alpha-Lipoic Acid and Related Compounds in Inflammatory Models

Inflammatory Model Compound Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) Alpha-Lipoic Acid (ALA) Reduced Th1 and Th17 cells, increased splenic Treg cells, suppressed inflammatory cell infiltration. nih.gov
Atherosclerosis Alpha-Lipoic Acid (ALA) Reduced T-cell migration in response to chemokines. researchgate.net
Rheumatoid Arthritis Omega-3 PUFAs Reduced risk of RA, decreased lymphocyte and monocyte recruitment, improved clinical outcomes. nih.govnih.gov
Asthma ACC Inhibitor (TOFA) Reduced Th1, Th2, and Th17 cells; decreased IFN-γ, IL-4, and IL-17A levels. nih.gov

Anticarcinogenic Activities in Cancer Cell Lines (e.g., Gastric Cancer, Cytotoxic and Antiproliferative Effects)

The anticarcinogenic properties of this compound and, more extensively, its analogue alpha-lipoic acid (ALA), have been investigated in various cancer cell lines, demonstrating potential cytotoxic and antiproliferative effects. nih.gov

Research has shown that ALA can inhibit the proliferation of several cancer cell lines, including breast, colon, and lung cancer cells. iiarjournals.org The proposed mechanisms for these effects are multifaceted. One key area of investigation is the impact of ALA on cancer metabolism. Studies suggest that ALA may activate pyruvate (B1213749) dehydrogenase, leading to a suppression of aerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancer cells, and subsequently inducing cell death. iiarjournals.org

In prostate cancer cells (LNCaP and DU-145), ALA has been shown to reduce cell growth by inhibiting autophagy, a cellular process that can promote cancer cell survival. mdpi.com Furthermore, ALA was found to counteract the migration and invasion of these cancer cells, key processes in metastasis. mdpi.com It achieved this by downregulating the expression of transforming growth factor-beta 1 (TGF-β1) and vimentin, and reducing the deposition of fibronectin, all of which are involved in cell motility and invasion. mdpi.com

In the context of breast cancer, ALA and its reduced form, dihydrolipoic acid (DHLA), have been found to decrease the viability of MCF-7 breast cancer cells. researchgate.netiiarjournals.orgiiarjournals.org These compounds were also shown to inhibit the activity of protein tyrosine phosphatases PTP1B and SHP2, which are overexpressed in breast cancer and play a role in tumor growth. researchgate.netiiarjournals.orgiiarjournals.org

While specific studies on this compound in gastric cancer are limited, research on related compounds provides valuable insights. For instance, oleanolic acid, another natural compound, has been shown to regulate the balance of Treg/Th17 cells in gastric cancer by targeting IL-6, suggesting an immunomodulatory approach to cancer therapy. nih.gov

The pro-oxidative properties of ALA in the unique redox environment of cancer cells are also considered a potential mechanism for its anticancer activity. nih.gov This is in contrast to its antioxidant role in normal cells.

Table 2: Anticarcinogenic Effects of Alpha-Lipoic Acid in Cancer Cell Lines

Cancer Cell Line Key Findings Reference
Prostate (LNCaP, DU-145) Reduced cell growth, inhibited autophagy, counteracted migration and invasion. mdpi.com
Breast (MCF-7) Decreased cell viability, inhibited PTP1B and SHP2 activity. researchgate.netiiarjournals.orgiiarjournals.org

Effects on Reproductive Systems in Animal Models

The impact of this compound and its close relative, alpha-lipoic acid (ALA), on the reproductive systems has been a subject of investigation in various animal models. These studies suggest a protective role for these compounds against reproductive toxicity and in improving fertility parameters.

A systematic review of studies on rodent models of male infertility concluded that ALA treatment could restore testicular architecture, improve reproductive performance, and enhance sperm parameters. researchgate.net Specifically, ALA was found to significantly reduce DNA damage in sperm, modulate the production of androgens (androgenesis and steroidogenesis), and maintain a healthy redox and immune system balance in the testes. researchgate.netnih.gov These findings point to the potential of ALA in mitigating factors that contribute to male infertility. nih.gov In porcine models, ALA supplementation has been shown to restore the meiotic competency and fertilization capacity of oocytes that were exposed to arsenite, a known reproductive toxicant. nih.gov This suggests that ALA can protect the female reproductive system from environmental toxins.

Further research has highlighted the beneficial effects of omega-3 polyunsaturated fatty acids on male reproductive capacity. nih.gov Studies in rats have shown that specific ratios of n-3 to n-6 fatty acids in the diet can lead to higher sperm density and motility, as well as better testicular development and sperm morphology. nih.gov

A systematic review focusing on the role of ALA in both female and male infertility found evidence for its positive effects on multiple stages of reproduction. uva.nl In females, ALA was shown to improve oocyte maturation and embryo development. uva.nl In males, it was associated with improved sperm quality. uva.nl

Table 3: Effects of Alpha-Lipoic Acid and Related Compounds on Reproductive Systems in Animal Models

Animal Model Compound Key Findings Reference
Rodent (Male Infertility) Alpha-Lipoic Acid (ALA) Restored testicular architecture, improved sperm parameters, reduced sperm DNA damage, modulated androgenesis. researchgate.netnih.gov
Porcine (Oocytes) Alpha-Lipoic Acid (ALA) Restored meiotic competency and fertilization capacity after arsenite exposure. nih.gov
Rat (Male) n-3/n-6 Fatty Acids Improved sperm density, motility, and morphology; enhanced testicular development. nih.gov

Impact on Animal Models of Aging (e.g., Oxidative Damage, Antioxidant Levels, Enzyme Activity Restoration)

The role of this compound and its extensively studied counterpart, alpha-lipoic acid (ALA), in the aging process has been a significant area of preclinical research. nih.gov The central hypothesis revolves around the compounds' ability to counteract age-associated oxidative stress and its detrimental consequences. nih.gov

Studies in aging animal models have demonstrated that ALA can mitigate oxidative damage. In SAMP8 mice, a model for accelerated senescence and Alzheimer's disease, administration of ALA led to a significant increase in glutathione (B108866) levels, a major endogenous antioxidant, and a decrease in glutathione peroxidase activity and malondialdehyde, a marker of lipid peroxidation. nih.govresearchgate.net These findings indicate a reversal of oxidative stress in the brain tissue of these aged mice. nih.govresearchgate.net Furthermore, ALA treatment improved memory and learning in these animals. nih.govresearchgate.net

Research in aged rats has shown that ALA supplementation can have beneficial effects on the brain's antioxidant defense system. ekb.eg In adult rats treated with ALA, there was a significant increase in the activities of glutathione (GSH) and superoxide (B77818) dismutase (SOD), two critical antioxidant enzymes. ekb.eg Conversely, catalase activity was observed to decrease. ekb.eg These changes were accompanied by a reduction in serum levels of cholesterol, triglycerides, and VLDL, indicating a positive impact on the lipid profile. ekb.eg

ALA has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. nih.gov In an animal model where dapsone (B1669823) induced such effects, ALA post-treatment demonstrated an important immunomodulatory effect in the hippocampus, reducing the activation of macrophage/microglia and astrocytes. nih.gov

The mechanism of ALA's anti-aging effects may also involve the stimulation of telomerase, the enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes that shorten with age. thekurzweillibrary.com In a mouse model of atherosclerosis, ALA was found to stimulate telomerase, suggesting a potential for treating age-related chronic diseases. thekurzweillibrary.com

Table 4: Impact of Alpha-Lipoic Acid on Animal Models of Aging

Animal Model Key Findings Reference
SAMP8 Mice (Accelerated Senescence) Increased brain glutathione, decreased glutathione peroxidase and malondialdehyde; improved memory and learning. nih.govresearchgate.net
Aged Rats Increased brain GSH and SOD activity; decreased catalase activity; improved serum lipid profile. ekb.eg
Mouse Model of Neuroinflammation Reduced macrophage/microglia and astrocyte activation in the hippocampus. nih.gov

Synthetic Methodologies for 6 1,2 Dithiolan 3 Yl Hexanoic Acid and Analogues

Racemic Synthesis Routes

The preparation of racemic (±)-α-lipoic acid is often the most direct and cost-effective approach. These methods produce an equal mixture of the (R)- and (S)-enantiomers. libretexts.orglibretexts.org

One notable racemic synthesis involves the reaction of ethyl 6-chloro-6-formylhexanoate with 1,3-propanedithiol. This is followed by the reduction of the resulting dithiane with sodium borohydride, hydrolysis, and subsequent oxidation to form the dithiolane ring of lipoic acid.

Another practical synthesis of (±)-α-lipoic acid has been achieved through a simple sequence of reactions that utilizes α-chloroesters in a Reformatsky reaction. thieme-connect.com A key early synthesis by Reed involved the addition of thiolacetic acid to 7-carbethoxy-2-heptenoic acid, yielding 8-hydroxy-6-thioloctanoic acid as an intermediate, which was then converted to ALA. rsc.org Syntheses starting from achiral materials generally produce a racemic mixture because the formation of the chiral center is not guided by any chiral influence, resulting in a 50:50 mixture of the two enantiomers. libretexts.orglibretexts.org

Chiral Resolution Techniques

To obtain enantiomerically pure forms of 6-(1,2-dithiolan-3-yl)hexanoic acid, racemic mixtures must be separated, a process known as chiral resolution. wikipedia.orgnih.gov This is crucial as the (R)-enantiomer is generally found to be significantly more biologically active than the (S)-enantiomer. oup.com Resolution can be achieved through enzymatic or chemical methods that differentiate between the two enantiomers.

Enzymatic resolution leverages the high stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures. rsc.org This technique often involves the enantioselective esterification of the carboxylic acid group, which is located four carbon atoms away from the stereogenic center, making it a challenging case of remote stereocenter discrimination. oup.comoup.com

Lipase (B570770) from Aspergillus oryzae : A kinetic resolution method using lipase from Aspergillus oryzae WZ007 has been developed. oup.comnih.gov This enzyme selectively esterifies (S)-α-lipoic acid, allowing the unreacted (R)-α-lipoic acid to be recovered with high enantiomeric purity. oup.com Under optimal conditions, a conversion rate of 75.2% was achieved, yielding (R)-α-lipoic acid with an enantiomeric excess (ee) of 92.5%. oup.comnih.gov

Lipase from Candida rugosa : The lipase from Candida rugosa has also been used for the enantioselective esterification of racemic ALA. rsc.org This enzyme, however, shows enantioselectivity towards the (S)-enantiomer, but the results have been described as unsatisfactory, with a low enantiomeric excess of 23.8% for the desired (R)-α-lipoic acid. rsc.orgoup.com

Resolution of Intermediates : An alternative strategy involves the enzymatic resolution of a chiral precursor. An efficient process was developed for the resolution of ethyl 8-chloro-6-hydroxy octanoate (B1194180) (ECHO), a key intermediate for the synthesis of (R)-α-lipoic acid. researchgate.net Using Novozym 435, a lipase-catalyzed transacylation with vinyl acetate (B1210297) produced the (S)-O-acetylated ECHO with 94% ee, leaving the desired (R)-ECHO precursor. rsc.orgresearchgate.net

Table 1: Enzymatic Resolution of (±)-α-Lipoic Acid and Intermediates
EnzymeSubstrateMethodKey FindingsReference
Lipase from Aspergillus oryzae WZ007(±)-α-Lipoic AcidEnantioselective esterification of (S)-ALARecovers (R)-ALA with 92.5% ee at 75.2% conversion. Optimal with n-octanol in heptane (B126788) at 50°C. oup.comoup.comnih.gov
Lipase from Candida rugosa(±)-α-Lipoic AcidEnantioselective esterification of (S)-ALALower efficiency, yielding (R)-ALA with only 23.8% ee. rsc.orgoup.com
Novozym 435(±)-Ethyl 8-chloro-6-hydroxy octanoate (ECHO)Enantioselective transacylation of (S)-ECHOProduces precursor (R)-ECHO by separating (S)-O-acetylated ECHO (94% ee). rsc.orgresearchgate.net

Chemical resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. libretexts.orglibretexts.org

RAMBA-Mediated Resolution : The industrial-scale synthesis of (R)-α-lipoic acid commonly relies on the chemical resolution of racemic ALA using R-(+)-α-methylbenzylamine (RAMBA) as the resolving agent. rsc.org The RAMBA forms a diastereomeric salt with the (R)-enantiomer of lipoic acid, which can be selectively crystallized from the solution. Subsequent acid hydrolysis releases the pure (R)-α-lipoic acid. rsc.org

Resolution of Intermediates : An alternative to resolving the final product is the resolution of a synthetic intermediate. A patented process describes the resolution of racemic 6,8-dihalo-octanoic acid using the optically active base S(−)α-methylbenzylamine. google.com The diastereoisomeric salt of R(+)-6,8-dihalo-octanoic acid with S(−)α-methylbenzylamine is separated by crystallization. After purification and cleavage of the salt with a strong acid, the resulting R(+)-6,8-dihalo-octanoic acid is then converted into R(+)α-lipoic acid. google.com

Ephedrine-Mediated Resolution : While ephedrine (B3423809) and its derivatives are known chiral resolving agents used in organic synthesis, specific, widely cited examples of their application in the resolution of this compound are not prominently featured in recent literature compared to methods like RAMBA-mediated resolution. nih.gov The general principle would involve forming diastereomeric salts between racemic lipoic acid and an enantiomer of ephedrine, followed by fractional crystallization.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the formation of a racemic mixture and the need for subsequent resolution. nih.gov This is achieved by using chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of the reaction.

This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. oup.comwikipedia.org These natural products, such as amino acids or sugars, contain the required chirality that is carried through the synthetic sequence to the final product. wikipedia.org

For the synthesis of this compound, (S)-malic acid has been used as a chiral pool starting material to produce both (R)- and (S)-lipoic acid. rsc.org In one reported synthesis, (S)-malic acid was first stereospecifically converted to its (R)-enantiomer, which is more expensive to source directly. This was then transformed through several steps, including the formation of a key epoxide intermediate, to yield (R)-α-lipoic acid. rsc.org This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final molecule.

In this method, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. wikipedia.org

A highly stereospecific synthesis of (S)-α-lipoic acid was developed using menthone as a recyclable chiral auxiliary. rsc.org The synthesis started with a dithiane derived from menthone, which served as a chiral template. Stereoselective alkylation of this template with 5-bromovaleric acid, followed by hydrolysis, yielded (S)-α-lipoic acid. The chiral auxiliary controls the direction of the alkylation, leading to the preferential formation of one enantiomer. rsc.org Evans oxazolidinones are another class of powerful chiral auxiliaries widely used in asymmetric synthesis, particularly for stereoselective alkylation and aldol (B89426) reactions, which are foundational transformations in building chiral molecules. wikipedia.orgresearchgate.net

Enzyme-Catalyzed Asymmetric Synthesis

Enzyme-catalyzed reactions offer an environmentally friendly and highly selective approach for the synthesis of enantiomerically pure (R)-α-lipoic acid. These methods often utilize lipases and other enzymes to achieve kinetic resolution of racemic mixtures or to catalyze key stereoselective steps in a synthetic route.

A common strategy involves the kinetic resolution of racemic α-lipoic acid through enantioselective esterification. For instance, lipase from Aspergillus oryzae WZ007 has been used to selectively esterify (S)-α-lipoic acid, leaving the desired (R)-α-lipoic acid unreacted. nih.gov In one study, this method achieved a 75.2% conversion rate of the racemic acid, yielding (R)-α-lipoic acid with an enantiomeric excess (ee) of 92.5%. nih.gov The efficiency of such resolutions can be influenced by various factors, including the choice of alcohol, solvent, and reaction temperature. Optimal conditions for the Aspergillus oryzae lipase were found to be esterification with n-octanol in heptane at 50°C. nih.gov

Another approach is the enzymatic resolution of key chiral intermediates. For example, the precursor ethyl 8-chloro-6-hydroxyoctanoate can be resolved using lipase-catalyzed transacylation. nih.gov Novozym 435, a commercially available immobilized lipase, has been effectively used with vinyl acetate as the acyl donor in diisopropyl ether (DIPE) to produce the (R)-enantiomer of the chlorohydrin precursor, which can then be converted to (R)-α-lipoic acid. nih.gov

Chemoenzymatic routes combine traditional chemical synthesis with enzymatic steps to achieve high stereoselectivity. One such method involves the synthesis of the intermediate 6-hydroxy-8-chlorooctanoate ethyl ester. researchgate.net In this process, a keto reductase, such as HGD-1, is used to asymmetrically reduce the corresponding keto ester. researchgate.net This enzymatic reduction can achieve a substrate conversion rate exceeding 95% and a 92% yield of the desired hydroxy ester intermediate. researchgate.net Researchers have also improved the efficiency of these enzymes through directed evolution. For example, a variant of the ϵ-keto ester reductase CpAR2 from Candida parapsilosis (S131Y/Q252I) demonstrated enhanced activity and thermostability, allowing for the complete reduction of 110 g/L of the keto ester precursor with an 85% yield and >99% ee. researchgate.net

The use of ionic liquid co-lyophilized lipase combined with microwave irradiation has also been explored to enhance enzyme performance in the enantioselective esterification of α-lipoic acid. nih.gov This method resulted in high enzyme activity and an enantioselectivity (E) value of 41.2. nih.gov

Table 1: Comparison of Enzyme-Catalyzed Asymmetric Synthesis Methods for (R)-α-Lipoic Acid and its Precursors

Enzyme/MethodSubstrateProductKey Findings
Lipase from Aspergillus oryzae WZ007Racemic α-lipoic acid(R)-α-lipoic acid75.2% conversion, 92.5% ee. nih.gov
Novozym 435Ethyl 8-chloro-6-hydroxyoctanoate(R)-ethyl 8-chloro-6-hydroxyoctanoateHigh enantioselectivity with vinyl acetate. nih.gov
Keto reductase HGD-1Keto ester precursor6-hydroxy-8-chlorooctanoate ethyl ester>95% conversion, 92% yield. researchgate.net
CpAR2 variant (S131Y/Q252I)ϵ-keto ester precursor(R)-8-chloro-6-hydroxyoctanoic acid85% yield, >99% ee. researchgate.net
Ionic liquid co-lyophilized lipase with microwave irradiationRacemic α-lipoic acid(R)-α-lipoic acidHigh enzyme activity, E = 41.2. nih.gov

Chemical-Catalyzed Asymmetric Synthesis

Chemical-catalyzed asymmetric synthesis provides alternative routes to enantiomerically pure (R)-α-lipoic acid, often employing chiral catalysts to control stereochemistry. These methods include asymmetric hydrogenation and other stereoselective transformations.

One of the key strategies is the Sharpless asymmetric dihydroxylation. In one synthesis, this reaction was used on an unsaturated ester, followed by in situ cyclization, to furnish a hydroxy lactone with 93% ee, which was then converted to (R)-α-lipoic acid. researchgate.net Another early example of chemical asymmetric catalysis was the Sharpless asymmetric epoxidation of an allylic alcohol, which yielded an epoxy alcohol with 96% ee as a key intermediate in the synthesis of (R)-α-lipoic acid. nih.govrsc.org

Asymmetric hydrogenation is another powerful tool. wikipedia.org This technique uses chiral phosphine (B1218219) ligands, such as BINAP, complexed with metals like ruthenium to catalyze the stereoselective addition of hydrogen to a prochiral substrate. wikipedia.orgtaylorandfrancis.com For instance, the asymmetric hydrogenation of β-keto esters using a BINAP-ruthenium catalyst can produce the corresponding β-hydroxy esters with high enantioselectivity, which are valuable precursors for (R)-α-lipoic acid. taylorandfrancis.com

Chemical resolution of racemic mixtures is also a widely used industrial method. The resolution of racemic α-lipoic acid using a chiral resolving agent like R-(+)-methylbenzylamine (RAMBA) allows for the separation of the diastereomeric salts by crystallization, followed by hydrolysis to obtain (R)-α-lipoic acid. nih.gov Similarly, key intermediates can be resolved. For example, racemic 6,8-dichlorooctanoic acid can be resolved using (-)-ephedrine to isolate the (S)-enantiomer, which is a precursor for (R)-α-lipoic acid. nih.gov

More recent developments in chemical catalysis include the use of chiral Lewis acids. For example, a Cu(II)-catalyzed asymmetric cascade process has been developed for the dimerization of β,γ-unsaturated α-keto esters, which could be adapted for the synthesis of complex chiral molecules. nih.gov

Industrial Production Pathways and Process Optimization

The industrial production of α-lipoic acid has traditionally relied on chemical synthesis, which typically produces a racemic mixture of (R)- and (S)-enantiomers. nih.gov To obtain the biologically active (R)-form, chiral resolution or asymmetric synthesis methods are employed, which can increase production costs. nih.gov

Industrial-scale chemical synthesis often involves multiple steps starting from readily available materials. For example, a process for producing nylon 6,6 involves the reaction of adipic acid and hexamethylenediamine (B150038) in a continuous, multi-reactor system. uark.edu While not directly for lipoic acid, this illustrates the type of large-scale, optimized processes used in the chemical industry, which often involve considerations for reaction kinetics, heat transfer, and fluid dynamics to maximize yield and efficiency. uark.edu

The development of scalable asymmetric processes is a key focus of industrial research. This involves designing synthetic routes that are efficient, use readily available starting materials, and minimize waste. sieberresearchgrp.com The use of continuous flow reactors and advanced purification techniques can also improve the efficiency and cost-effectiveness of industrial production.

Biological engineering of microorganisms like Saccharomyces cerevisiae presents a promising alternative for the sustainable and environmentally friendly production of free (R)-lipoic acid. nih.gov This approach aims to engineer the metabolic pathways of the microorganism to produce the desired compound directly from simple carbon sources, avoiding the use of toxic reagents and solvents associated with chemical synthesis. nih.gov

Synthesis of Novel this compound Derivatives (e.g., Octacosanol (B124162) Lipoate)

The synthesis of novel derivatives of α-lipoic acid is an active area of research, aimed at improving its physical properties, such as lipid solubility, and potentially enhancing its biological activity. nih.govacs.org An example of such a derivative is octacosanol lipoate, which is synthesized by esterifying α-lipoic acid with octacosanol. nih.govacs.org

Chemical methods for synthesizing lipoate esters involve reacting α-lipoic acid with an alcohol in the presence of a coupling agent or acid catalyst. google.com For example, the reaction can be carried out in the presence of ethylchloroformate and triethylamine. google.com A challenge in the synthesis of lipoic acid derivatives is the potential for polymerization of the dithiolane ring. The addition of a polymerization inhibitor, such as L-cysteine, can help to prevent this side reaction. google.com

The synthesis of other derivatives, such as those involving amide bond formation, can also be envisioned, potentially leading to compounds with novel properties and applications.

Table 2: Synthesis of Octacosanol Lipoate

MethodCatalystKey Findings
EnzymaticCandida sp. 99-125 lipase98.1% conversion, 87.9% yield. nih.govnih.gov
ChemicalEthylchloroformate/triethylamineA general method for producing lipoate esters. google.com

Analytical Methodologies for Quantification and Characterization of 6 1,2 Dithiolan 3 Yl Hexanoic Acid

Chromatographic Techniques

Chromatographic methods are central to the analysis of 6-(1,2-dithiolan-3-yl)hexanoic acid, providing the necessary separation from complex sample matrices prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the quantification of this compound. The method's robustness and accessibility make it suitable for routine analysis in quality control laboratories. The dithiolane ring in the molecule exhibits a characteristic UV absorption maximum, typically around 333 nm, which allows for its detection. nih.govshimadzu.com However, other wavelengths, such as 201 nm and 212 nm, have also been utilized. scirp.orgscirp.orgrjptonline.org

Several studies have optimized HPLC-UV methods for LA determination in various samples, including nutritional supplements and cosmetic creams. scirp.orgnih.gov These methods often employ a reversed-phase C18 column with an isocratic mobile phase, commonly a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgscirp.orgrjptonline.org The acidic pH of the mobile phase ensures that the carboxylic acid group of the analyte is in its protonated form, leading to better retention and peak shape on the nonpolar stationary phase.

A simplified HPLC-UV assay has also been developed for the simultaneous determination of α-lipoic acid and low-molecular-mass thiols in human plasma. This method involves pre-column derivatization to enhance the UV absorbance of the analytes. nih.gov The validation of these methods is typically performed according to ICH guidelines, ensuring their accuracy, precision, linearity, and robustness. rjptonline.org

ParameterMethod 1Method 2Method 3
Analyte α-Lipoic Acidα-Lipoic AcidAllopurinol & α-Lipoic Acid
Sample Matrix Nutritional SupplementNutritional SupplementBulk and Tablet Dosage Form
Column C18 (150 mm)Shim-pack VP-ODS (150 mm x 4.6 mm I.D.)Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 50 mM Disodium hydrogen phosphate buffer (pH 2.5) : Acetonitrile (50:50)10 mmol/L Sodium phosphate buffer (pH 2.6) / Acetonitrile (60:40 v/v)0.1 M Dipotassium Phosphate buffer (pH 3.5) and Acetonitrile (55:45 v/v)
Flow Rate 1 mL/min1.0 mL/minNot Specified
Detection (UV) 201 nm scirp.orgscirp.org333 nm shimadzu.com212 nm (for α-Lipoic Acid) rjptonline.org
Retention Time 6 min scirp.orgscirp.orgNot SpecifiedNot Specified
Linearity Range 1.56 - 50 µg/mL scirp.orgscirp.org2.0 - 500 mg/L shimadzu.com60-140 µg/ml rjptonline.org
LOD 0.05 µg/mL scirp.orgscirp.orgNot SpecifiedNot Specified
LOQ 0.15 µg/mL scirp.orgscirp.orgNot SpecifiedNot Specified
Reference scirp.orgscirp.org shimadzu.com rjptonline.org

For enhanced sensitivity and selectivity, particularly in complex biological matrices, HPLC with pulsed amperometric detection (PAD) has been utilized. This electrochemical detection technique is well-suited for sulfur-containing compounds. basinc.com An isocratic reversed-phase HPLC method with PAD has been developed for the simultaneous quantification of α-lipoic acid and five of its metabolites in human plasma and urine. nih.gov

In PAD, a series of potential pulses are applied to a working electrode (commonly gold), which facilitates the detection of analytes that can be oxidized or reduced at the electrode surface. basinc.com The detection of sulfur compounds like this compound is based on their adsorption onto the electrode surface followed by oxidation. capes.gov.br Integrated Pulsed Amperometric Detection (IPAD), a variation of PAD, can offer even better sensitivity and baseline stability by minimizing the contribution of surface oxide formation to the detector signal. basinc.comthermofisher.com

ParameterMethod Details
Analyte(s) α-Lipoic Acid and five of its metabolites
Sample Matrix Human plasma and urine
Chromatography Isocratic reversed-phase HPLC
Detection Pulsed Amperometric Detection (PAD)
Key Advantage Sufficiently precise and accurate for pharmacokinetic studies. nih.gov
Reference nih.gov

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) and its tandem version (LC-MS/MS) are powerful tools for the highly sensitive and specific quantification of this compound. These methods are particularly valuable for bioanalytical applications where analyte concentrations are low and the sample matrix is complex. nih.govbenthamdirect.com

LC-ESI-MS methods have been developed for the quantification of lipoic acid in human plasma and for the enantiomeric determination of its R- and S-forms in urine. nih.govnih.gov These methods typically employ a C18 or a chiral column for separation, followed by detection using a mass spectrometer in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govbenthamdirect.com Negative ion mode ESI is often preferred for the analysis of lipoic acid, as the carboxylic acid group is readily deprotonated. benthamdirect.comnih.gov The high selectivity of MS detection minimizes interferences from co-eluting compounds, leading to highly accurate and precise measurements. nih.gov

ParameterMethod 1Method 2
Analyte(s) Lipoic AcidR-α-lipoic acid and S-α-lipoic acid
Sample Matrix Human PlasmaRat Plasma
Column Zorbax SB-C(18) (100 mm x 3.0 mm, 3.5 µm)CHIRALPAK® IE C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% acetic acid (pH 4) (65:35, v/v)Acetonitrile and 0.1% formic acid water solution (52/48)
Flow Rate 0.3 ml/min0.9 mL/min
Ionization Electrospray Ionization (ESI)Negative Electrospray Ionization
MS Detection Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Linearity Range 5-10,000 ng/ml5-5000 ng/mL
Reference nih.gov benthamdirect.com

Gas chromatography-mass spectrometry (GC/MS) provides another robust platform for the analysis of this compound, typically requiring derivatization to increase its volatility. A sensitive GC/MS method using chemical ionization has been developed for the quantitative determination of lipoic acid in meat. nih.gov This method involves the hydrolysis of protein-bound lipoic acid, followed by extraction and derivatization. nih.gov

A modified GC-MS procedure has also been reported for the detection of bacterial lipoic acid. This involves hydrolysis to release the protein-bound form, reduction, isolation by covalent chromatography, and subsequent derivatization to its methyl ester for GC/MS analysis. nih.gov The mass spectrum provides characteristic molecular and fragmentation ions, allowing for definitive identification. nih.gov While powerful, the need for derivatization can add complexity to the sample preparation workflow.

ParameterMethod Details
Analyte Lipoic Acid
Sample Matrix Meat
Sample Preparation Hydrolysis (2 mol H2SO4 at 120 °C for 7 hours), extraction, and derivatization with MBDSTFA. nih.gov
Chromatography Gas Chromatography (GC)
Ionization Chemical Ionization with methane (B114726) as reactant gas. nih.gov
Key Finding Highest amounts of lipoic acid were found in liver, heart, and kidney. nih.gov
Reference nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. CE methods have been developed for the direct enantioseparation of lipoic acid in dietary supplements and for its quantitative determination. nih.govnih.gov

In one method, trimethyl-β-cyclodextrin was used as a chiral selector in the background electrolyte to achieve the separation of the (R)- and (S)-enantiomers, with detection at 200 nm. nih.gov Another study utilized capillary zone electrophoresis (CZE) to investigate the host-guest interaction between lipoic acid and various cyclodextrins. nih.gov A method for the simultaneous determination of total α-lipoic acid and several thiols in human saliva has also been developed using CE with UV detection, employing a pH-mediated sample stacking technique for online concentration. mdpi.com

ParameterMethod 1 (Enantioseparation)Method 2 (Quantitative)
Analyte(s) Lipoic acid enantiomersLipoic Acid
Sample Matrix Dietary supplementsCommercial dietary supplement tablets
Technique Capillary ElectrophoresisCapillary Zone Electrophoresis (CZE)
Background Electrolyte 100 mM phosphate buffer (pH 7.0) containing 8 mM trimethyl-β-cyclodextrin nih.govpH 9 phosphate buffer nih.gov
Detection UV at 200 nm nih.govNot specified
Applied Voltage +18 kV nih.govNot specified
Reference nih.gov nih.gov

Spectrophotometric Methods (e.g., UV-Visible Kinetic Spectrophotometry)

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of this compound, particularly in pharmaceutical formulations. These methods are typically based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength.

One such method involves the reaction of thioctic acid with palladium(II) chloride in a Britton-Robinson buffer (pH 2.20) to form a yellow, water-soluble complex with an absorption maximum at 365 nm. shd.org.rs The color develops within ten minutes and is stable for at least four hours. shd.org.rs Another spectrophotometric method is based on the oxidative coupling reaction of lipoic acid with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride (FeCl3), which produces a colored species with a maximum absorbance at 450 nm. ijert.org

The UV-Visible absorption spectrum of this compound itself shows a characteristic absorption band around 333 nm due to the dithiolane ring. nih.gov However, this absorption is relatively weak, and direct spectrophotometry may lack the sensitivity and selectivity required for complex samples. Studies have also used UV-Vis spectroscopy to monitor the photodegradation of lipoic acid under UV irradiation. nih.gov

MethodReagentsWavelength (λmax)Key FeaturesReference
Complexation Palladium(II) chloride365 nmForms a stable, yellow-colored 1:1 complex in Britton-Robinson buffer (pH 2.20). shd.org.rs shd.org.rs
Oxidative Coupling MBTH and Ferric chloride450 nmSimple, rapid, and sensitive method suitable for bulk and pharmaceutical formulations. ijert.org ijert.org

Electrochemical Methods (e.g., Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods provide a sensitive and rapid means for the determination of this compound. These techniques are based on the electrochemical activity of the dithiolan ring, which can be oxidized or reduced at an electrode surface.

Voltammetry and its variations, such as Differential Pulse Voltammetry (DPV) , are commonly employed. DPV, in particular, offers enhanced sensitivity by minimizing the background charging current. In a typical DPV experiment, a series of voltage pulses are applied to a working electrode, and the resulting current is measured. The peak current is proportional to the concentration of the analyte. For instance, DPV has been successfully used for the analysis of various electroactive species, with calibration curves showing a linear relationship between peak current and concentration over specific ranges. researchgate.net The choice of electrode material, supporting electrolyte, and pH are critical parameters that are optimized to achieve the best analytical performance. researchgate.net

Other Analytical Techniques

Beyond electrochemical methods, a variety of other analytical techniques are utilized for the comprehensive analysis of this compound.

Potentiometry: This technique measures the potential difference between two electrodes in a solution to determine the concentration of an ion. Ion-selective electrodes (ISEs) can be developed to be specifically responsive to this compound. Potentiometry has been applied in flow injection analysis systems for the rapid determination of various analytes in samples like soil extracts and blood serum. flowinjectiontutorial.com

Fluorimetry: This highly sensitive technique involves the measurement of fluorescence emitted from a compound after it has been excited by ultraviolet or visible light. While native this compound is not fluorescent, derivatization with a fluorescent tag can enable its quantification at very low concentrations.

NMR-Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its identity and purity. nih.govmagritek.comresearchgate.net Advanced NMR techniques like COSY and HSQC can reveal correlations between different nuclei, further aiding in structural assignment. magritek.com While ¹H NMR offers rapid analysis, ¹³C NMR provides more detailed information, including the positional distribution of fatty acids. nih.govresearchgate.net

Flow Injection Analysis (FIA): FIA is an automated method that involves injecting a sample into a continuously flowing carrier stream. bohrium.comfu-berlin.de This technique is known for its high sample throughput, reduced reagent consumption, and good reproducibility. fu-berlin.de FIA can be coupled with various detectors, including spectrophotometers and electrochemical sensors, for the determination of this compound. flowinjectiontutorial.commdpi.com It is a versatile technique that can be adapted for a wide range of analytical procedures. bohrium.com

Colorimetry: This technique is based on the measurement of the absorption of light by a colored solution. For the analysis of this compound, a chemical reaction that produces a colored product with an intensity proportional to the analyte's concentration is required.

Sample Preparation and Extraction Protocols for Diverse Matrices

The effective extraction of this compound from complex matrices is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample.

Biological Samples: For biological samples like blood, plasma, or tissues, protein precipitation is often the first step to remove interferences. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. For red blood cells, lipid extraction is a key step, followed by separation techniques like thin-layer chromatography. d-nb.info

Foodstuffs: In food matrices, the extraction process aims to separate the lipid-soluble this compound from other components. Soxhlet extraction using a suitable solvent like n-hexane is a common method. jppres.com Other techniques include ultrasound-assisted extraction (UAE), which can offer improved efficiency. jppres.com

Pharmaceutical Formulations: For pharmaceutical preparations, a simple dissolution in a suitable solvent may be sufficient. However, for more complex formulations, extraction techniques similar to those used for biological samples may be necessary to remove excipients and other active ingredients that could interfere with the analysis.

Validation Parameters in Analytical Method Development

To ensure the reliability and accuracy of analytical results, the developed methods must be thoroughly validated. europa.eu Key validation parameters include:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) is determined. researchgate.net

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. d-nb.info These are often determined based on the signal-to-noise ratio. d-nb.info

Reproducibility: This evaluates the precision of the method when performed by different analysts, on different instruments, or in different laboratories (inter-laboratory trial). europa.eu It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). unand.ac.id The intra-class correlation (ICC) coefficient is another measure used to assess reproducibility. d-nb.info

Recovery: This parameter determines the accuracy of the method by measuring the amount of analyte that is successfully extracted from a sample matrix. It is calculated by comparing the analytical result of a spiked sample to the known amount of added analyte and is typically expressed as a percentage. europa.euunand.ac.id

The table below summarizes typical validation parameters for analytical methods.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3:1
Quantification Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1
Reproducibility (Precision) The agreement between the results of measurements of the same analyte carried out under different conditions (e.g., different analysts, different equipment).Relative Standard Deviation (RSD) ≤ 15%
Recovery (Accuracy) The closeness of the test results obtained by the method to the true value.Typically between 80% and 120%

Computational and Theoretical Studies of 6 1,2 Dithiolan 3 Yl Hexanoic Acid

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Approaches, Basis Set Selection)

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure of 6-(1,2-dithiolan-3-yl)hexanoic acid. etsu.eduscielo.brnih.gov These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

A variety of DFT functionals and basis sets have been utilized to optimize the geometry and calculate the electronic properties of both the R- and S-enantiomers of ALA. nih.govnih.gov For instance, the B3LYP functional combined with basis sets like 6-311+G(3df,2p) and aug-cc-pVDZ has been used to study the molecule both in isolation and in the presence of water, simulated using continuum models. nih.govresearchgate.net Theoretical studies using the DFT/B3LYP/6-31G(d,p) level of theory have determined the ground state energies of the R- and S-enantiomers to be very close, with the R-enantiomer being slightly more stable. nih.gov The small energy difference suggests that both isomers are energetically similar. nih.gov

The selection of the basis set is critical for obtaining accurate results. A range of Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets like cc-pVDZ, have been applied in these studies. etsu.edunih.gov For calculations involving transition metals, mixed basis sets like 6–31+G** combined with the LANL2DZ effective core potential on the metal have been shown to be effective. nih.gov The choice of basis set influences the calculated properties, and complete basis set (CBS) extrapolations are sometimes performed to obtain more accurate energy values. etsu.edu

Table 1: Selected DFT Functionals and Basis Sets Used in the Study of this compound

DFT FunctionalBasis Set(s)ApplicationReference
B3LYP6-311+G(3df,2p), aug-cc-pVDZ, MP2(full)/6-31+G(d,p)Optimization of enantiomers in vacuum and water. nih.govresearchgate.net
B3LYPcc-pVDZElectronic structure calculations of ALA, DHLA, and their radical adducts. etsu.edu
B3LYP6-311+G(d,p)Geometry optimization and vibrational frequency calculation. scielo.br
B3LYP6-31G(d,p)Ground state electronic structure of enantiomers. nih.gov
Not Specified6-311++G(d,p)NMR chemical shift calculations. researchgate.net

Analysis of Spin Trapping Properties (e.g., Hydroxyl Radical Spin Adducts)

Computational studies have been instrumental in analyzing the spin trapping properties of this compound and, more significantly, its reduced form, dihydrolipoic acid (DHLA). etsu.edu These studies help to elucidate the molecule's antioxidant mechanism at a quantum mechanical level.

DFT calculations, such as those performed at the cc-pVDZ/B3LYP level of theory, have been used to investigate the electronic structure of ALA, DHLA, and their corresponding spin adducts with radicals like the hydroxyl radical (•OH). etsu.edu Analysis of the spin density and the highest occupied molecular orbital (HOMO) energy reveals that the sulfhydryl (-SH) groups in DHLA have the highest electron-donating activity, making them the primary sites for radical scavenging. nih.govnih.govresearchgate.net

The antioxidant mechanisms are further clarified by calculating parameters such as proton affinity, bond dissociation enthalpy, and adiabatic ionization potential. nih.govresearchgate.net These calculations suggest that the preferred antioxidant mechanism for ALA and its metabolites is sequential proton loss electron transfer in polar environments and hydrogen atom transfer in nonpolar environments. nih.govresearchgate.net The ability of both ALA and DHLA to react with a variety of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen, has been highlighted in numerous studies. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions (e.g., Enzyme Active Site Binding, Hot Spot Analysis)

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of this compound with various protein targets. These studies are crucial for understanding its biological functions and potential therapeutic applications.

Bioinformatic approaches, such as using the Target Fishing Dock Server (TarFiDock), have been employed to identify hypothetical protein targets for ALA. researchgate.netresearchwithnj.comresearchgate.net Subsequent docking with programs like AutoDock Vina is used to calculate the binding affinities. researchgate.netscielo.br These studies have predicted that ALA can interact with a range of pharmacologically important proteins, including leukotriene A4 hydrolase, voltage-gated potassium channels, and epoxide hydrolase. researchgate.netresearchwithnj.comscielo.br

The analysis of these docking complexes, often visualized with software like LigandScout, reveals the specific amino acid residues involved in the binding. scielo.br For example, the binding site for R-ALA on leukotriene A4 hydrolase has been shown to involve interactions with residues such as Tyr378, Ser379, Val381, and Pro382. scielo.br By comparing the binding of ALA to that of known inhibitors, these studies suggest that ALA could act as a weak inhibitor for some of these targets. researchwithnj.comscielo.br This information is vital for understanding the broader biochemical effects of ALA. scielo.br

Table 2: Predicted Protein Targets and Interacting Residues for R-ALA

Protein TargetInteracting ResiduesPredicted EffectReference
Leukotriene A4 hydrolaseTyr378, Ser379, Val381, Pro382Weak inhibitor scielo.br
Voltage-gated potassium channelNot specifiedPlausible weak inhibitor researchwithnj.comscielo.br
Alpha hydroxysteroid dehydrogenaseNot specifiedPlausible weak inhibitor researchwithnj.comscielo.br
Epoxide hydrolaseNot specifiedPlausible weak inhibitor researchwithnj.comscielo.br

Thermodynamic Stability Analysis of Metal Complexes

Computational methods, particularly DFT, are used to analyze the thermodynamic stability of metal complexes formed with this compound. nih.goviochem-bd.orgosti.gov This is important because the chelation of metal ions is one of the proposed antioxidant mechanisms of ALA and DHLA. nih.govmdpi.comunicam.it

DFT calculations can predict the Gibbs free energies of complexation reactions, which are then used to determine the stability constants (log β) of the metal-ligand complexes. researchgate.netrsc.org These theoretical predictions can be compared with experimental data to validate the computational models. The stability of these complexes is crucial, as both ALA and DHLA have been shown to form complexes with various metal ions, including Cu²⁺, Zn²⁺, Pb²⁺, and Fe³⁺. nih.govmdpi.com The ability to chelate redox-active metals can prevent them from participating in reactions that generate free radicals. nih.govunicam.it

The thermodynamic stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. researchgate.net Theoretical studies can provide insights into the structure and bonding of these complexes, helping to explain their relative stabilities. electrochemsci.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of this compound over time. These simulations complement static quantum mechanical calculations by providing insights into the molecule's behavior in a more realistic, solvated environment.

MD simulations can be used to explore the different conformations that ALA can adopt and the transitions between them. This is important because the conformation of the molecule can influence its reactivity and ability to bind to proteins. For instance, studies have investigated the conformational stability of the lipoic acid-bearing domain of certain enzymes, revealing how the protein folds and interacts with the lipoyl group. nih.gov

Furthermore, MD simulations can be used in conjunction with docking studies to refine the predicted binding modes of ALA with its protein targets. By simulating the protein-ligand complex over time, researchers can assess the stability of the predicted interactions and identify the most probable binding conformations.

Predictive Modeling of Biological Activities and Structure-Activity Relationships

Computational approaches are increasingly used to build predictive models for the biological activities of molecules like this compound and to establish structure-activity relationships (SAR). These models aim to correlate the chemical structure and physicochemical properties of a compound with its observed biological effects.

By analyzing a series of related compounds, researchers can identify the key structural features responsible for a particular activity. For example, studies have investigated the structure-antioxidant parameter relationships of ALA and its metabolites, such as bisnorlipoic acid and tetranorlipoic acid. nih.govresearchgate.net These studies have shown that the presence of the dithiolane ring in the oxidized form and the aliphatic chain are important structural features. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, untested compounds. While specific QSAR models for ALA are not extensively detailed in the provided context, the foundational work of correlating computed properties (like HOMO energy and spin density) with antioxidant activity lays the groundwork for such predictive modeling. nih.govnih.govresearchgate.net Text mining of research articles has also been used to quantitatively analyze research trends and identify key areas of investigation, including the relationship between ALA's structure and its clinical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-(1,2-Dithiolan-3-yl)hexanoic acid, and how can researchers validate purity?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, as demonstrated for structurally similar hexanoic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the dithiolane ring and hexanoic acid backbone. Thin-layer chromatography (TLC) with hexane/ethyl ether/acetic acid (60:40:2) can assess purity, as validated for hydroxyhexanoic acid analogs .
  • Validation : Cross-reference retention times (GC) and spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers handle storage and stability challenges for this compound in laboratory settings?

  • Storage : Store in airtight containers at -20°C to prevent oxidation of the dithiolane ring, based on protocols for thiol-containing compounds . Avoid exposure to light and humidity.
  • Stability Testing : Monitor degradation via periodic GC-MS analysis, focusing on disulfide bond formation (common in dithiolanes) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in redox activity studies of this compound?

  • Approach :

  • Use reducing agents (e.g., dithiothreitol (DTT) or Tris-(2-carboxyethyl)phosphine (TCEP)) to assess reversibility of disulfide bond formation .
  • Employ cyclic voltammetry to quantify redox potentials, correlating results with computational models (e.g., density functional theory (DFT) for dithiolane ring behavior).
    • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate variability across replicates, ensuring controlled oxygen levels during experiments .

Q. How can the dithiolane moiety in this compound be functionalized for targeted drug delivery systems?

  • Synthetic Routes :

  • Use carbodiimide coupling (e.g., EDC/NHS chemistry) to conjugate the carboxyl group with amines, as shown for hexanoic acid-based probes .
  • Explore thiol-disulfide exchange reactions to attach payloads (e.g., peptides) to the dithiolane ring .
    • Characterization : Validate conjugates via MALDI-TOF MS and circular dichroism (CD) spectroscopy to confirm structural integrity .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to thiol-reactive enzymes like glutathione reductase .
  • Use molecular dynamics (MD) simulations to study conformational stability of the dithiolane ring in aqueous vs. lipid environments .
    • Validation : Corrogate computational results with surface plasmon resonance (SPR) data for binding affinity measurements .

Methodological Considerations

Q. How can researchers optimize reaction yields during the synthesis of this compound derivatives?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance cyclization of the dithiolane ring .
  • Troubleshooting : Use LC-MS to identify byproducts (e.g., open-chain disulfides) and adjust reducing agent concentrations accordingly .

Q. What safety protocols are critical when working with this compound in biochemical assays?

  • Handling : Use inert atmosphere gloveboxes to prevent oxidation. Wear nitrile gloves and safety goggles, as recommended for thiol-reactive compounds .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal, adhering to EPA guidelines for sulfur-containing waste .

Data Analysis and Reporting

Q. How should researchers present contradictory spectroscopic data in publications?

  • Framework :

  • Include raw spectra (NMR, MS) in supplementary materials with annotated peaks .
  • Discuss potential sources of error (e.g., solvent impurities, oxidation) and statistical confidence intervals .
    • Visualization : Use heatmaps or principal component analysis (PCA) to highlight batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.